3-Fluoropropan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRAKQAFBUANAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619875 | |
| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-31-1 | |
| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropropylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Fluoropropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 3-Fluoropropan-1-amine hydrochloride. This information is intended to support research and development activities in the fields of medicinal chemistry, drug discovery, and materials science.
Core Chemical Properties
This compound is a primary alkylamine hydrochloride salt characterized by the presence of a fluorine atom at the 3-position of the propane chain. It is typically available as a white solid.[1] Key identifying information and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₉ClFN | [2] |
| Linear Formula | F(CH₂)₃NH₂・HCl | |
| Molecular Weight | 113.56 g/mol | [2] |
| CAS Number | 64068-31-1 | [2] |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [2] |
| Synonyms | 3-Fluoropropylamine hydrochloride, 1-Amino-3-fluoropropane hydrochloride | [2] |
| Physical Form | White Solid | [1] |
| Purity | Typically ≥96% | [1] |
Note: Specific quantitative data for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their specific supplier for precise values.
Synthesis and Experimental Protocols
A plausible synthetic route starts from 3-amino-1-propanol. The hydroxyl group can be converted to a fluoride, followed by protonation of the amine with hydrochloric acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Considerations for Synthesis (Hypothetical Protocol)
-
Fluorination of 3-Amino-1-propanol:
-
Dissolve 3-amino-1-propanol in an appropriate anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude 3-fluoropropan-1-amine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 3-fluoropropan-1-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in the same or a compatible solvent dropwise while stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
Recrystallization from an appropriate solvent system can be performed for further purification.
-
Analytical Methodologies
Standard analytical techniques can be employed for the characterization and quality control of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the propyl chain, with splitting patterns influenced by the adjacent fluorine and amine groups. |
| ¹³C NMR | Three distinct carbon signals, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance, likely a triplet of triplets, due to coupling with the adjacent protons. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free amine (C₃H₈FN) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl), and C-F stretching. |
| Purity Analysis (HPLC) | A suitable High-Performance Liquid Chromatography (HPLC) method can be developed for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. |
General Analytical Workflow
Caption: General workflow for the analytical characterization of this compound.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and signaling pathways directly associated with this compound. However, the introduction of fluorine into small molecules is a well-established strategy in drug discovery to modulate various properties.
The presence of the fluorine atom can influence:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially enhancing its interaction with biological targets.
-
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Given these general principles, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas. Researchers may consider incorporating this moiety into lead compounds to explore the effects of monofluorination on biological activity.
Safety and Handling
This compound is classified as a hazardous substance.[2] The following GHS hazard statements have been associated with it:
-
Toxic if swallowed[2]
-
Harmful if swallowed[2]
-
Toxic in contact with skin[2]
-
Harmful in contact with skin[2]
-
Causes severe skin burns and eye damage[2]
-
Causes skin irritation[2]
-
Causes serious eye damage[2]
-
Causes serious eye irritation[2]
It is imperative that this compound is handled only by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation and safety assessments.
References
An In-depth Technical Guide to 3-Fluoropropan-1-amine Hydrochloride
CAS Number: 64068-31-1
This technical guide provides a comprehensive overview of 3-Fluoropropan-1-amine hydrochloride, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the hydrochloride salt of 3-fluoropropan-1-amine. The presence of a fluorine atom can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. While comprehensive experimental data for this specific compound is limited, the available information is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 64068-31-1 | |
| Molecular Formula | C₃H₉ClFN | |
| Molecular Weight | 113.56 g/mol | |
| Physical Form | White Solid | |
| Melting Point | No data available | [1][2] |
| Boiling Point | No data available | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Synthesis and Characterization
Exemplary Synthetic Application: Reductive Amination
A patent describing the synthesis of substituted quinoline compounds provides an example of a reaction protocol utilizing this compound. This procedure involves a reductive amination reaction.[4][5]
Experimental Protocol:
-
Reaction: To a solution of a suitable ketone or aldehyde (e.g., tert-butyl 7-(4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, 10 g, 31.21 mmol) in methanol (80 mL), a solution of this compound (6.72 g, 56.18 mmol) and sodium cyanoborohydride (NaBH₃CN) (3.92 g, 62.42 mmol) in methanol (100 mL) is added.[4]
-
Reaction Time: The resulting mixture is stirred at room temperature for 2 hours.[4]
-
Work-up: The reaction mixture is then poured into water and extracted with a suitable organic solvent.[4]
Note: This is a partial protocol illustrating the use of the target compound. A full synthesis would require detailed purification and characterization steps.
Spectroscopic Data
Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra with assigned chemical shifts and coupling constants for this compound, are not currently available in peer-reviewed literature or major chemical databases.
Applications in Research and Drug Development
While specific biological activities for this compound have not been reported, its structural motif as a monofluorinated aliphatic amine suggests its potential as a building block in medicinal chemistry. The introduction of fluorine into drug candidates is a common strategy to modulate their pharmacological properties.
The use of fluorinated analogues in drug design can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism.
-
Enhanced Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets.
-
Improved Pharmacokinetics: Altered lipophilicity and membrane permeability can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Given these properties, this compound could be a valuable starting material for the synthesis of novel therapeutic agents.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow where a primary amine like this compound might be used in a reductive amination reaction to introduce a fluorinated propylamino moiety into a molecule of interest.
Caption: General workflow for a reductive amination reaction.
Role in a Drug Discovery Cascade
The diagram below outlines a simplified drug discovery process, highlighting where a fluorinated building block such as this compound could be incorporated.
Caption: Simplified drug discovery process.
References
- 1. Design, Synthesis, and Application of an Optimized Monofluorinated Aliphatic Label for Peptide Studies by Solid-State 19 F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy [1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)amine hydrochloride | 2751615-14-0 | 95 [smolecule.com]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoropropan-1-amine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of 3-Fluoropropan-1-amine hydrochloride, a fluorinated organic compound of interest in medicinal chemistry and synthetic research. The document details the molecular formula and weight of the compound. While specific experimental protocols and biological signaling pathways involving this exact compound are not extensively documented in publicly accessible literature, this guide outlines its general application as a synthetic building block. Safety and handling information is also provided.
Core Molecular Data
This compound is a simple, fluorinated amine salt. Its fundamental properties are summarized below.
| Property | Data | Citation |
| Molecular Formula | C₃H₉ClFN | [1] |
| Molecular Weight | 113.56 g/mol | [1] |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [1] |
| CAS Number | 64068-31-1 | [1] |
Applications in Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and bioavailability.
References
A Technical Guide to the Synthesis of 3-Fluoropropan-1-amine Hydrochloride from 3-chloropropylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for the preparation of 3-fluoropropan-1-amine hydrochloride from 3-chloropropylamine hydrochloride. The core of this synthesis is a halogen exchange reaction, a fundamental transformation in organic chemistry for the introduction of fluorine into aliphatic chains. Due to the limited availability of a specific, published protocol for this direct conversion, this document provides a comprehensive, theoretically sound experimental procedure based on established principles of nucleophilic substitution.
Overview of the Synthetic Pathway
The conversion of 3-chloropropylamine hydrochloride to this compound is achieved through a nucleophilic substitution reaction, specifically a halogen exchange (Halex) process.[1][2][3] In this proposed method, the chlorine atom in 3-chloropropylamine is displaced by a fluoride ion. To facilitate this transformation in a practical laboratory setting, a suitable fluorinating agent, solvent, and potentially a phase-transfer catalyst are required to ensure efficient reaction kinetics and yield.
The hydrochloride salt of the starting amine may present challenges due to its ionic nature and reduced reactivity of the free amine. Therefore, the reaction may proceed either directly with the salt or after in-situ neutralization. For this guide, we will focus on a direct halogen exchange on the hydrochloride salt, employing a robust fluorinating agent and conditions that can accommodate the substrate's properties.
Physicochemical Properties of Reactants and Products
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for experimental design, safety, and product characterization.
| Property | 3-Chloropropylamine Hydrochloride | This compound |
| CAS Number | 6276-54-6[4][5][6][7] | 64068-31-1[8] |
| Molecular Formula | C₃H₉Cl₂N[4][6] | C₃H₉ClFN[8][9] |
| Molecular Weight | 130.02 g/mol [4][7] | 113.56 g/mol [9] |
| Appearance | Off-white to yellow-beige crystalline powder or chunks[4] | White Solid[8] |
| Melting Point | 145-150 °C[4][7] | Not specified |
| Solubility | Soluble in DMSO and methanol[4] | Not specified |
Proposed Experimental Protocol
This section details a proposed experimental methodology for the synthesis of this compound.
3.1. Materials and Reagents
-
Potassium fluoride (spray-dried, anhydrous, >99%)
-
18-Crown-6
-
Acetonitrile (anhydrous, >99.8%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (2 M in diethyl ether)
-
Deionized water
3.2. Reaction Setup
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
3.3. Synthetic Procedure
-
To the reaction flask, add 3-chloropropylamine hydrochloride (10.0 g, 76.9 mmol), potassium fluoride (13.4 g, 230.7 mmol, 3.0 equivalents), and 18-crown-6 (2.03 g, 7.69 mmol, 0.1 equivalents).
-
Add anhydrous acetonitrile (150 mL) to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 82°C) under a nitrogen atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every 4 hours to track the consumption of the starting material. The reaction is expected to run for 24-48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid inorganic salts are removed by vacuum filtration, and the filter cake is washed with acetonitrile (2 x 20 mL).
-
The combined filtrate is concentrated under reduced pressure to yield the crude 3-fluoropropan-1-amine.
-
The crude product is dissolved in dichloromethane (100 mL) and washed with deionized water (2 x 50 mL) to remove any remaining inorganic salts and the phase-transfer catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting free amine is redissolved in a minimal amount of anhydrous diethyl ether.
-
A 2 M solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
The white precipitate of this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven at 40°C.
Expected Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis.
| Parameter | Value |
| Starting Material Mass | 10.0 g |
| Moles of Starting Material | 76.9 mmol |
| Equivalents of KF | 3.0 |
| Equivalents of 18-Crown-6 | 0.1 |
| Reaction Temperature | 82°C (Reflux) |
| Reaction Time | 24-48 hours |
| Expected Yield | 60-75% |
| Expected Purity (by NMR/GC) | >97% |
| Final Product Mass | 5.2 - 6.5 g |
Visual Representations
5.1. Chemical Reaction Pathway
The following diagram illustrates the chemical transformation from 3-chloropropylamine hydrochloride to this compound.
5.2. Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of the target compound.
Safety Considerations
-
3-Chloropropylamine hydrochloride is a skin, eye, and respiratory irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Potassium fluoride is toxic and should be handled with care in a well-ventilated fume hood.
-
18-Crown-6 is a toxic compound.
-
Acetonitrile is flammable and toxic.
-
All procedures should be carried out in a well-ventilated chemical fume hood.
Disclaimer: The experimental protocol described herein is a proposed method based on established chemical principles. It has not been validated in a laboratory setting. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. nbinno.com [nbinno.com]
- 5. 6276-54-6|3-Chloropropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloropropylamine 98 6276-54-6 [sigmaaldrich.com]
- 8. This compound | 64068-31-1 [sigmaaldrich.com]
- 9. This compound | C3H9ClFN | CID 21907455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloropropylamine hydrochloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
3-Fluoropropan-1-amine hydrochloride structural information and SMILES string
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides core structural and identifying information for 3-Fluoropropan-1-amine hydrochloride, a key building block in various synthetic applications.
Structural and Physicochemical Data
This compound is a simple aliphatic amine containing a fluorine substituent. The presence of the electronegative fluorine atom can significantly influence the molecule's physical and chemical properties, including its basicity and reactivity, making it a valuable component in the design of novel compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | PubChem[2] |
| CAS Number | 64068-31-1 | Sigma-Aldrich |
| Molecular Formula | C₃H₉ClFN | PubChem[2] |
| Molecular Weight | 113.56 g/mol | PubChem[2], Sigma-Aldrich |
| SMILES String | C(CN)CF.Cl | PubChem[2] |
| InChI | InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | PubChem[2] |
| InChIKey | CPRAKQAFBUANAU-UHFFFAOYSA-N | PubChem[2] |
| Physical Form | White Solid | Sigma-Aldrich |
Structural Representation
The logical relationship and connectivity of the atoms in this compound can be visualized. The diagram below illustrates the propane backbone with the fluorine atom at the 3-position and the amine group at the 1-position, along with the associated hydrochloride salt.
Experimental Protocols
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with hazards such as acute toxicity if swallowed or in contact with skin, and it may cause skin irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
A Technical Guide to 3-Fluoropropan-1-amine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Fluorinated Building Block
This technical guide provides a comprehensive overview of 3-Fluoropropan-1-amine hydrochloride (CAS No. 64068-31-1), a valuable fluorinated building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, commercial availability, and provides a plausible experimental protocol for its synthesis, alongside a typical experimental workflow.
Introduction
This compound is a primary amine functionalized with a fluorine atom at the 3-position. The presence of fluorine can significantly alter the physicochemical properties of organic molecules, including pKa, lipophilicity, and metabolic stability. Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical candidates and other specialty chemicals where the introduction of a fluoropropylamine moiety is desired.
Commercial Availability
A number of chemical suppliers offer this compound. The following table summarizes some of the key commercial sources. Researchers are advised to request certificates of analysis from suppliers to verify purity and other quality control parameters.
| Supplier | Catalog Number | Purity | Additional Information |
| Sigma-Aldrich (J & W Pharmlab LLC) | JWPH580E137C | 96%[1] | Marketed for research and development purposes.[1] |
| PubChem listed vendors | - | Varies | PubChem provides a list of vendors for this compound. |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in public sources.
| Property | Value | Source |
| CAS Number | 64068-31-1 | PubChem[2] |
| Molecular Formula | C₃H₉ClFN | PubChem[2] |
| Molecular Weight | 113.56 g/mol | PubChem[2] |
| Appearance | White Solid | Sigma-Aldrich[1] |
| Purity | 96% | Sigma-Aldrich[1] |
| Melting Point | Not explicitly available | - |
| Boiling Point | Not explicitly available | - |
| Solubility | Soluble in water | General chemical principles |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | PubChem[2] |
| InChI | InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | PubChem[2] |
| InChIKey | CPRAKQAFBUANAU-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C(CN)CF.Cl | PubChem[2] |
Experimental Protocols
Plausible Synthesis of this compound
Reaction Scheme:
-
Fluorination: 3-Bromopropionitrile can be reacted with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., a crown ether), to yield 3-fluoropropionitrile.
-
Reduction: The resulting 3-fluoropropionitrile can then be reduced to 3-fluoropropan-1-amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Salt Formation: Finally, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Detailed Hypothetical Protocol:
-
Step 1: Synthesis of 3-Fluoropropionitrile
-
To a stirred suspension of anhydrous potassium fluoride (1.2 eq.) and a catalytic amount of 18-crown-6 in anhydrous acetonitrile, add 3-bromopropionitrile (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and carefully remove the acetonitrile under reduced pressure.
-
Distill the crude product to obtain pure 3-fluoropropionitrile.
-
-
Step 2: Synthesis of 3-Fluoropropan-1-amine
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This step must be performed under an inert atmosphere (e.g., argon or nitrogen) in anhydrous conditions.
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether at 0 °C, add a solution of 3-fluoropropionitrile (1.0 eq.) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude 3-fluoropropan-1-amine.
-
-
Step 3: Formation of this compound
-
Dissolve the crude 3-fluoropropan-1-amine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until the precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthetic route for this compound.
General Experimental Workflow for Amide Coupling
This diagram outlines a typical experimental workflow for using this compound in an amide coupling reaction, a common application for primary amines in drug discovery.
References
An In-depth Technical Guide to the Safety and Hazards of 3-Fluoropropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier and adhere to all institutional and regulatory safety protocols.
Introduction
3-Fluoropropan-1-amine hydrochloride (CAS No. 64068-31-1) is a fluorinated organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure incorporates a propyl amine backbone with a fluorine atom, a modification known to influence the pharmacokinetic and pharmacodynamic properties of molecules in drug development.[1] This guide provides a comprehensive overview of the known safety and hazard information for this compound, compiled to assist researchers and drug development professionals in its safe handling and use.
Chemical and Physical Properties
Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the available computed and qualitative data.
| Property | Value | Source |
| Molecular Formula | C₃H₉ClFN | [2] |
| Molecular Weight | 113.56 g/mol | [2] |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [2] |
| CAS Number | 64068-31-1 | [2] |
| Physical Form | White Solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Hazard Pictograms



-
Corrosion: Indicates the potential for causing severe skin burns and eye damage.
-
Acute Toxicity (fatal or toxic): Indicates that the substance can be fatal or toxic if swallowed, in contact with skin, or if inhaled.
-
Exclamation Mark: Indicates that the substance may cause respiratory tract irritation, or is harmful if swallowed.
GHS Hazard Statements
The following table summarizes the GHS hazard statements associated with this compound, based on aggregated data from multiple notifications. The percentages indicate the proportion of notifications that include each statement.[2]
| Hazard Code | Statement | Percentage of Notifications |
| H301 | Toxic if swallowed | 50% |
| H302 | Harmful if swallowed | 16.7% |
| H311 | Toxic in contact with skin | 33.3% |
| H312 | Harmful in contact with skin | 16.7% |
| H314 | Causes severe skin burns and eye damage | 33.3% |
| H315 | Causes skin irritation | 66.7% |
| H318 | Causes serious eye damage | 16.7% |
| H319 | Causes serious eye irritation | 50% |
| H331 | Toxic if inhaled | 33.3% |
| H335 | May cause respiratory irritation | 66.7% |
Toxicological Data
Experimental Protocols
Specific experimental protocols for the safety testing of this compound have not been identified in the reviewed literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for assessing the hazards of new chemical entities. The following sections outline the general principles of these protocols.
Acute Oral Toxicity (Based on OECD Guideline 423)
This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.
Methodology:
-
Animal Model: Typically rats or mice of a single sex (usually females, as they are generally slightly more sensitive).
-
Dosage: A stepwise procedure is used where a single animal is dosed at a defined starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Procedure: Depending on the outcome of the first test, a small number of additional animals are dosed at higher or lower fixed dose levels.
-
Endpoint: The test allows for the determination of a dose range that causes mortality or evident toxicity, leading to a GHS classification.
Skin Corrosion/Irritation (Based on OECD Guideline 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Methodology:
-
Animal Model: Typically, a single albino rabbit.
-
Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin.
-
Exposure: The substance is held in contact with the skin for a specified period (typically up to 4 hours).
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.
Serious Eye Damage/Irritation (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce serious eye damage or irritation.
Methodology:
-
Animal Model: Typically, a single albino rabbit.
-
Application: A small amount of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.
-
Scoring: The severity of eye lesions is scored. The substance is classified based on the severity and reversibility of the observed effects.
Biological Effects and Signaling Pathways
There is currently no publicly available information on the specific biological effects, mechanism of action, or signaling pathways modulated by this compound. The presence of the fluorine atom and the primary amine group suggests potential interactions with various biological targets, a common strategy in drug design to enhance metabolic stability and binding affinity.[1]
Safe Handling and Emergency Procedures
Given the significant hazards associated with this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A logical workflow for donning and doffing PPE is crucial to minimize exposure risk.
References
3-Fluoropropan-1-amine Hydrochloride: A Versatile Building Block for Novel Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and biological properties of lead compounds. The unique electronic properties of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within the arsenal of fluorinated building blocks, 3-Fluoropropan-1-amine hydrochloride presents itself as a versatile and valuable synthon for the introduction of a 3-fluoropropylamino moiety. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, offering researchers and drug development professionals a practical resource for its effective utilization.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. This compound is the hydrochloride salt of 3-Fluoropropan-1-amine, a monofluorinated primary amine.[1]
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 3-Fluoropropan-1-amine (Parent Compound) |
| Molecular Formula | C₃H₉ClFN | C₃H₈FN |
| Molecular Weight | 113.56 g/mol | 77.10 g/mol |
| CAS Number | 64068-31-1 | 462-41-9 |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | 3-fluoropropan-1-amine |
| Appearance | White Solid | Data not available |
| pKa (of parent amine) | Not available | 9.9[1] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the three carbon atoms of the propyl chain. The protons on the carbon bearing the fluorine atom (C3) will exhibit coupling with the fluorine atom (²JHF), resulting in a characteristic splitting pattern. The protons on the carbon adjacent to the nitrogen (C1) and the central carbon (C2) will show multiplets due to coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three carbon atoms. The chemical shift of the carbon directly bonded to fluorine (C3) will be significantly influenced by the fluorine's electronegativity, appearing at a higher chemical shift and exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).
-
IR Spectroscopy: The infrared spectrum will likely show characteristic peaks for N-H stretching of the primary amine salt, C-H stretching of the alkyl chain, and a strong C-F stretching vibration.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free amine (3-fluoropropan-1-amine) after loss of HCl, as well as characteristic fragmentation patterns.
Synthesis of this compound
Detailed, high-yield synthetic procedures for this compound are not extensively documented in readily accessible literature. However, a plausible and commonly employed synthetic route would involve the nucleophilic substitution of a suitable starting material with a fluoride source, followed by reduction of a nitrile or azide, and subsequent salt formation. A potential synthetic pathway is outlined below.
Figure 1. A potential synthetic route to this compound.
Another feasible approach could start from 3-chloropropylamine hydrochloride, where the chloro group is displaced by fluoride.[3]
Applications in Organic Synthesis
This compound serves as a valuable building block for the introduction of the 3-fluoropropylamino moiety into a wide range of organic molecules. Its primary utility lies in its nucleophilic primary amine functionality, which can readily participate in various bond-forming reactions.
Amide Bond Formation
One of the most common applications of primary amines in organic synthesis is in the formation of amide bonds. 3-Fluoropropan-1-amine can be coupled with carboxylic acids, acid chlorides, or activated esters to yield N-(3-fluoropropyl) amides. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities.
Experimental Protocol: General Procedure for Amide Coupling
-
Free Base Generation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) to liberate the free amine.
-
Carboxylic Acid Activation: In a separate flask, activate the carboxylic acid (1.0 equivalent) using a standard coupling reagent (e.g., HATU, HOBt/EDC, or by converting it to the acid chloride with thionyl chloride or oxalyl chloride).
-
Coupling Reaction: Add the solution of the free 3-fluoropropan-1-amine to the activated carboxylic acid species. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The desired N-(3-fluoropropyl) amide is then purified by column chromatography or recrystallization.
Figure 2. General workflow for the synthesis of N-(3-fluoropropyl) amides.
N-Alkylation and Reductive Amination
The primary amine of 3-fluoropropan-1-amine can undergo N-alkylation with alkyl halides or participate in reductive amination reactions with aldehydes and ketones. These transformations provide access to secondary and tertiary amines containing the 3-fluoropropyl group.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a mild base if necessary to neutralize the hydrochloride. The mixture is stirred to facilitate the formation of the corresponding imine or enamine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride, is added to the reaction mixture. The choice of reducing agent depends on the reactivity of the carbonyl compound and the pH of the reaction.
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The resulting N-alkylated-3-fluoropropan-1-amine is then purified using standard techniques.
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological activities. This compound can serve as a key building block in the construction of various nitrogen-containing heterocyclic systems. For instance, it can be used in cyclization reactions to form fluorinated pyrrolidines, piperidines, and other more complex ring systems. The synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines often involves the cyclization of appropriately functionalized precursors derived from fluorinated amines.
Conclusion
This compound is a valuable and versatile building block for the introduction of a 3-fluoropropylamino group in organic synthesis. Its ability to readily participate in fundamental reactions such as amide bond formation, N-alkylation, and the construction of heterocyclic systems makes it a useful tool for medicinal chemists and researchers in drug discovery. While detailed synthetic protocols and spectroscopic data for this specific compound are not as prevalent as for its trifluorinated counterpart, its utility can be confidently inferred from the well-established reactivity of primary amines. As the demand for novel fluorinated molecules continues to grow, the importance of building blocks like this compound in creating the next generation of pharmaceuticals and agrochemicals is set to increase.
References
- 1. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
The Transformative Potential of Fluorinated Amines in Research and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amine-containing molecules has emerged as a powerful tool across diverse scientific disciplines, most notably in medicinal chemistry, materials science, and catalysis. The unique physicochemical properties imparted by the highly electronegative fluorine atom can dramatically alter a molecule's reactivity, conformation, and biological interactions. This technical guide provides an in-depth exploration of the research applications of fluorinated amines, offering a comprehensive overview of their impact on key molecular properties, detailed experimental protocols for their synthesis and evaluation, and a look into their expanding role in innovative technologies.
The Fluorine Effect: Modulating Physicochemical Properties of Amines
The introduction of fluorine into an amine-containing molecule can profoundly influence its fundamental chemical characteristics. These changes are central to the enhanced performance of fluorinated compounds in various applications.
Impact on Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly reduces the basicity of nearby amine groups. This modulation of the pKa value is a critical tool in drug design, as it can enhance a drug's bioavailability by improving its ability to permeate biological membranes.[1][2][3][4][5][6] A lower pKa can lead to a reduced charge at physiological pH, increasing lipophilicity and facilitating passive diffusion across cell membranes.
| Compound | Structure | pKa | Reference |
| Piperidine | C₅H₁₁N | 11.22 | [7] |
| 3-Fluoropiperidine | C₅H₁₀FN | 9.4 | [6] |
| 4-Fluoropiperidine | C₅H₁₀FN | 10.1 | [6] |
| 3,3-Difluoropiperidine | C₅H₉F₂N | 7.3 | [6] |
| Ethylamine | CH₃CH₂NH₂ | 10.67 | [7] |
| 2-Fluoroethylamine | FCH₂CH₂NH₂ | 9.03 | [7] |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | [7] |
Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated amines.
Influence on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and context-dependent. While a single fluorine atom can either increase or decrease the octanol-water partition coefficient (LogP), the introduction of a trifluoromethyl (-CF₃) group generally increases lipophilicity.[4][7] This property is crucial for tuning a drug's solubility, membrane permeability, and binding affinity to its target.
| Compound Pair | Non-fluorinated LogP | Fluorinated LogP | Change in LogP | Reference |
| Aniline / 4-Fluoroaniline | 0.90 | 1.34 | +0.44 | [7] |
| Toluene / 4-Fluorotoluene | 2.73 | 2.87 | +0.14 | [7] |
| Benzylamine / 4-Fluorobenzylamine | 1.09 | 1.31 | +0.22 | [7] |
Table 2: Comparison of LogP values for selected fluorinated and non-fluorinated aromatic compounds.
Applications in Medicinal Chemistry and Drug Development
The ability to fine-tune physicochemical properties makes fluorinated amines highly valuable in the design and development of new therapeutic agents. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant impact.[8]
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5][8] By strategically placing fluorine atoms at metabolically vulnerable positions in a drug molecule, its metabolic stability can be significantly increased, leading to a longer half-life and improved pharmacokinetic profile.
Improved Binding Affinity and Selectivity
Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[5][9] This can lead to enhanced binding affinity (lower Ki or IC50 values) and improved selectivity for the target receptor over off-target proteins.
| Inhibitor Pair (Target) | Non-fluorinated (Ki or IC50) | Fluorinated (Ki or IC50) | Fold Improvement | Reference |
| Isoquinoline-based PARP Inhibitors | >10,000 nM (PARP1) | >10,000 nM (PARP1) | - | [10] |
| 1,200 nM (PARP2) | 800 nM (PARP2) | 1.5 | [10] | |
| Cannabinoid Analogs (CB1 Receptor) | 2.7 nM | 661 nM | -245 | [9] |
Table 3: Comparison of binding affinities for selected fluorinated and non-fluorinated drug candidates.
Preclinical Evaluation Workflow
The development of a fluorinated drug candidate follows a rigorous preclinical evaluation process to assess its safety and efficacy before human trials.
Figure 1: A generalized workflow for the preclinical development of a fluorinated drug candidate.
Positron Emission Tomography (PET) Imaging
Fluorine-18 (¹⁸F) is a positron-emitting isotope with a convenient half-life of approximately 110 minutes, making it ideal for PET imaging.[11][12] ¹⁸F-labeled amines are crucial components of radiotracers used to visualize and quantify biological processes in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.
Workflow for ¹⁸F-Labeling and PET Imaging
The process of preparing an ¹⁸F-labeled amine and conducting a PET scan involves several key steps, from radionuclide production to image analysis.
Figure 2: A typical workflow for PET imaging using an ¹⁸F-labeled amine-based radiotracer.
Applications in Materials Science
Fluorinated amines serve as versatile building blocks for the synthesis of high-performance polymers with unique properties.
Fluorinated Polyamides and Aramids
The incorporation of fluorine into the backbone of polyamides and aramids can enhance their thermal stability, chemical resistance, and dielectric properties while reducing moisture absorption.[1][11][13] These materials find applications in demanding environments, such as in aerospace components, high-performance films, and advanced composites.
Fluorinated Polyimides
Fluorinated polyimides are renowned for their excellent thermal stability, low dielectric constant, and high optical transparency.[1][14] These properties make them suitable for applications in microelectronics, flexible displays, and as matrix resins for advanced composites.
Applications in Catalysis
Chiral fluorinated amines are increasingly being explored as ligands and catalysts in asymmetric synthesis. The electronic and steric effects of fluorine can significantly influence the stereochemical outcome of a reaction.
Asymmetric Hydrogenation
Palladium complexes bearing chiral fluorinated diphosphine ligands have shown high efficacy in the asymmetric hydrogenation of imines, providing access to chiral amines with high enantioselectivity.[15]
Enantioselective Fluorination
Chiral amine-based organocatalysts have been successfully employed in enantioselective fluorination reactions, enabling the stereocontrolled introduction of fluorine into organic molecules.[16][17]
Experimental Protocols
This section provides representative, detailed methodologies for the synthesis and evaluation of fluorinated amines.
Synthesis of 2-Fluoroethylamine Hydrochloride
This protocol is adapted from a patented procedure and provides a method for the preparation of a fundamental fluorinated amine building block.[15]
Materials:
-
2-Ethanolamine
-
Thionyl chloride
-
Potassium fluoride
-
Diethylene glycol
-
Hydrochloric acid
-
Toluene
Procedure:
-
Chlorination: Slowly add thionyl chloride to a solution of 2-ethanolamine in toluene at 0-5 °C. After the addition is complete, heat the mixture to reflux for 2 hours. Cool the reaction mixture and collect the precipitated 2-chloroethylamine hydrochloride by filtration.
-
Fluorination: Add the dried 2-chloroethylamine hydrochloride to a suspension of anhydrous potassium fluoride in diethylene glycol. Heat the mixture to 150-160 °C for 4-5 hours.
-
Isolation: Cool the reaction mixture and extract the product with diethyl ether.
-
Salt Formation: Bubble dry hydrogen chloride gas through the ethereal solution to precipitate 2-fluoroethylamine hydrochloride.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol for ¹⁸F-Labeling of a Peptide via Isotopic Exchange
This protocol describes a one-step method for the ¹⁸F-labeling of peptides modified with a silicon-fluoride acceptor (SiFA).[11]
Materials:
-
SiFA-modified peptide precursor
-
Aqueous [¹⁸F]fluoride solution from cyclotron
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Sep-Pak C18 cartridge
Procedure:
-
Pre-concentration of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride on a QMA cartridge and elute with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropic Drying: Evaporate the solvent under a stream of nitrogen at 110 °C.
-
Labeling Reaction: Add a solution of the SiFA-peptide precursor in acetonitrile to the dried [¹⁸F]fluoride residue. Allow the reaction to proceed at room temperature for 15 minutes.
-
Quenching and Purification: Quench the reaction with water containing 0.1% TFA. Load the mixture onto a pre-conditioned Sep-Pak C18 cartridge.
-
Elution: Wash the cartridge with water to remove unreacted [¹⁸F]fluoride. Elute the ¹⁸F-labeled peptide with an acetonitrile/water mixture.
Measurement of P-glycoprotein (P-gp) Mediated Efflux
This assay is used to determine if a fluorinated drug candidate is a substrate for the P-gp efflux pump, a key mechanism of multidrug resistance.[18][19][20]
Materials:
-
MDR1-overexpressing cell line (e.g., MDCK-MDR1) and a parental cell line (e.g., MDCK)
-
Test compound (fluorinated amine)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
P-gp inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding: Seed the MDCK and MDCK-MDR1 cells onto 96-well plates and grow to confluence.
-
Compound Incubation: Wash the cell monolayers with HBSS. Add HBSS containing the test compound (at various concentrations) to the apical side of the cell monolayer.
-
Sampling: At designated time points, collect samples from the basolateral and apical compartments.
-
Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of the permeability coefficient from the basolateral to the apical direction (Papp, B-A) to the permeability coefficient from the apical to the basolateral direction (Papp, A-B). An efflux ratio significantly greater than 2 suggests that the compound is a P-gp substrate.
Conclusion
Fluorinated amines represent a cornerstone of modern molecular design. Their unique ability to modulate key physicochemical and biological properties has led to significant advancements in drug discovery, the development of high-performance materials, and the creation of novel catalytic systems. As synthetic methodologies for the precise introduction of fluorine continue to evolve, the scope of applications for these remarkable compounds is poised to expand even further, opening new avenues for innovation across the scientific landscape.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 18F labeling of a peptide for PET imaging of receptor-expressing tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]
- 12. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. synquestlabs.com [synquestlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chimia.ch [chimia.ch]
The Strategic Incorporation of Fluorine: A Technical Guide for Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorinated scaffolds, offering a comprehensive overview of their synthesis, impact on critical drug properties, and application in targeting key signaling pathways. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, provide medicinal chemists with a powerful tool to fine-tune the disposition of drug candidates. Judicious fluorination can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to biological targets, ultimately leading to compounds with superior pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] This guide will delve into the practical aspects of utilizing fluorinated scaffolds, providing detailed experimental protocols, comparative data, and visual representations of relevant biological pathways and experimental workflows.
The Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic and steric properties, leading to significant changes in its physicochemical behavior. These modifications are often crucial for optimizing a compound's drug-like characteristics.
Modulating Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on logP is highly context-dependent. While the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, this is not a universal rule.[6][7] The position of the fluorine atom and the overall electronic environment of the molecule play a significant role.[6] For instance, in some cases, monofluorination can lead to a decrease in lipophilicity compared to the non-fluorinated parent compound.[2][4]
Altering Basicity (pKa)
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[8][9][10] This modulation of basicity is a key strategy in drug design to control the ionization state of a molecule at physiological pH. A lower pKa can lead to reduced off-target activity, improved cell permeability, and altered binding interactions with the target protein.[10]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Compounds
| Compound Pair | Modification | pKa (Predicted/Experimental) | ΔpKa | logP (Predicted/Experimental) | ΔlogP | Reference |
| Aniline / 4-Fluoroaniline | H to F | 4.63 / 4.60 | -0.03 | 0.90 / 1.15 | +0.25 | [8][9] |
| Aniline / 4-(Trifluoromethyl)aniline | H to CF3 | 3.5 | -1.13 | 2.66 | +1.76 | [8][9] |
| Isoquinoline Derivative | H to F (at 7-position) | 5.1 | - | 1.8 | +0.3 | [11] |
| PDE9 Inhibitor 9a | H to F | 9.3 (pyrrolidine) | -1.1 | - | - | [9] |
| PDE9 Inhibitor 11e | H to F | 8.8 (pyrrolidine) | -1.2 | - | - | [9] |
| 2-(Methylthio)pyridine | CH3 to CF3 | - | - | 1.69 to 2.13 | +0.44 | [6] |
| 2-(Ethylthio)pyridine | CH3 to CF3 (terminal) | - | - | 2.26 to 2.71 | +0.45 | [6] |
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] By strategically placing fluorine atoms at metabolically labile positions, medicinal chemists can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][3]
Experimental Protocols
General Procedure for Microsomal Stability Assay
This protocol outlines a typical in vitro assay to assess the metabolic stability of a fluorinated compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile) to the desired concentration (e.g., 125 µM).
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and microsomal protein to the desired final concentration (e.g., 0.415 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the microsomal incubation medium and the test compound working solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add phosphate buffer instead.
-
Incubate the plate at 37°C with shaking (e.g., 100 rpm).
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solvent (e.g., 5 volumes of acetonitrile containing an internal standard) to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins (e.g., 5500 rpm for 5 minutes).
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Measurement of logP using the Shake-Flask Method with 19F NMR
This protocol describes a straightforward method for determining the lipophilicity of fluorinated compounds.
Materials:
-
Fluorinated compound of interest
-
Fluorinated reference compound with a known logP value
-
n-Octanol
-
Water
-
Vials
-
Vortex mixer
-
Centrifuge
-
NMR tubes
-
NMR spectrometer with fluorine detection capabilities
Procedure:
-
Partitioning:
-
In a vial, combine the fluorinated compound of interest, the fluorinated reference compound, n-octanol, and water.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and partitioning.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Sample Preparation for NMR:
-
Carefully withdraw an aliquot from the top (n-octanol) layer and transfer it to an NMR tube.
-
Withdraw an aliquot from the bottom (aqueous) layer and transfer it to a separate NMR tube.
-
-
19F NMR Analysis:
-
Acquire the 19F NMR spectrum for both the n-octanol and aqueous samples.
-
Integrate the signals corresponding to the compound of interest and the reference compound in both spectra.
-
-
Calculation of logP:
-
The logP of the unknown compound (logP_x) can be calculated using the following equation, where logP_ref is the known logP of the reference compound, I_x and I_ref are the integral values of the unknown and reference compounds, respectively, in the octanol (oct) and aqueous (aq) phases: logP_x = logP_ref + log10( (I_x_oct / I_ref_oct) / (I_x_aq / I_ref_aq) )
-
Synthesis of Fluorinated Scaffolds: A Case Study of Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, notable for its trifluorophenyl moiety. The synthesis of sitagliptin has evolved to improve efficiency and reduce environmental impact. The following is a generalized protocol based on reported manufacturing processes.[2][3][12][13][14]
Experimental Workflow for a Key Step in Sitagliptin Synthesis
Detailed Protocol for the Synthesis of Sitagliptin Phosphate Monohydrate
This protocol describes a multi-step synthesis to produce the final active pharmaceutical ingredient.
Step 1: Preparation of the Dehydrositagliptin Intermediate
-
To a solution of 2,4,5-trifluorophenylacetic acid in acetonitrile, add pivaloyl chloride and a catalytic amount of dimethylaminopyridine (DMAP).
-
The resulting mixed anhydride is then reacted with a Meldrum's adduct.
-
The intermediate from the previous step is condensed with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][12]triazolo[4,3-a]pyrazine to yield the dehydrositagliptin intermediate. This can often be performed as a one-pot process.[3][13]
Step 2: Asymmetric Hydrogenation
-
Dissolve the dehydrositagliptin intermediate in a suitable solvent such as methanol.
-
Add a chiral rhodium catalyst, for example, a complex of Rh(I) with a chiral bisphosphine ligand like tBu-JOSIPHOS.
-
Perform the hydrogenation under hydrogen pressure until the reaction is complete, yielding the sitagliptin free base with high enantiomeric excess.
Step 3: Formation of the Phosphate Monohydrate Salt
-
Dissolve the sitagliptin free base in a mixture of isopropanol and water.
-
Add a solution of phosphoric acid.
-
Heat the mixture to ensure complete dissolution, then cool slowly to induce crystallization. Seeding with a small crystal of sitagliptin phosphate monohydrate may be beneficial.
-
Filter the resulting solid, wash with a suitable solvent (e.g., isopropyl acetate), and dry under vacuum to obtain the final product.[1][15]
Targeting Signaling Pathways with Fluorinated Drugs
The unique properties of fluorinated compounds make them valuable tools for targeting specific signaling pathways implicated in disease. Here, we explore two examples: Bruton's Tyrosine Kinase (BTK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Ibrutinib and the Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[16] The strategic inclusion of a fluorophenoxy group in ibrutinib enhances its binding affinity and improves its pharmacokinetic profile.[16]
Fluorinated Inhibitors and the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Several fluorinated small molecules have been developed as inhibitors of JAK kinases.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile strategy in modern drug discovery. By carefully considering the position and nature of fluorine substitution, medicinal chemists can rationally design molecules with improved physicochemical properties, enhanced metabolic stability, and potent, selective activity against key biological targets. This technical guide has provided an overview of the core principles of using fluorinated scaffolds, supported by practical experimental protocols and illustrative examples. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies become available, the application of fluorinated scaffolds is poised to play an even more significant role in the development of the next generation of therapeutics.
References
- 1. CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. afit.edu [afit.edu]
- 9. journaleras.com [journaleras.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 16. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for N-alkylation with 3-Fluoropropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of various substrates using 3-Fluoropropan-1-amine hydrochloride. This reagent is a valuable building block in medicinal chemistry, particularly for the synthesis of ligands targeting dopamine receptors, due to the advantageous properties conferred by the fluoropropyl moiety.
Introduction
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. 3-Fluoropropan-1-amine is therefore a key synthon for introducing a 3-fluoropropyl group onto a molecule of interest. As it is commonly supplied as a hydrochloride salt, its use in N-alkylation reactions requires careful consideration of the reaction conditions, particularly the choice of base to liberate the free amine for nucleophilic attack. This document outlines two primary methods for the N-alkylation of substrates with this compound: classical N-alkylation with electrophiles such as alkyl halides and reductive amination with carbonyl compounds.
Application in Dopamine Receptor Ligand Synthesis
N-substituted 3-fluoropropylamines are of significant interest in the development of ligands for dopamine receptors, particularly the D2 and D3 subtypes.[1] These receptors are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The 3-fluoropropyl group can enhance the binding affinity and selectivity of ligands for these receptors.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine or an agonist ligand, initiates a signaling cascade that modulates neuronal activity. The binding of an agonist to the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This has downstream effects on protein kinase A (PKA) activity and gene expression.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols
Two primary methods for the N-alkylation of substrates with this compound are presented below: Classical N-alkylation and Reductive Amination.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the reaction of this compound with an electrophilic substrate, such as an alkyl halide. The use of a base is crucial to deprotonate the amine hydrochloride, allowing it to act as a nucleophile.[2][3]
Workflow for Classical N-Alkylation:
Caption: Workflow for Classical N-Alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1-bromobutane)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., acetonitrile) to dissolve or suspend the amine salt.
-
Add the base (2.0-3.0 eq). For solid bases like K₂CO₃, vigorous stirring is required.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Presentation: Classical N-Alkylation
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | 80 | 12 | 85-95 |
| 1-Bromobutane | Et₃N | DMF | 70 | 24 | 70-80 |
| 2-Bromoacetophenone | DIPEA | MeCN | 60 | 8 | 80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Protocol 2: Reductive Amination with a Carbonyl Compound
Reductive amination is a versatile method for forming C-N bonds and is often preferred due to its high selectivity and the use of milder reducing agents.[4][5] This one-pot procedure involves the in-situ formation of an imine or enamine from 3-Fluoropropan-1-amine and a carbonyl compound, followed by reduction.
Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add the base (1.1 eq) and stir for 10-15 minutes at room temperature.
-
Add the aldehyde or ketone (1.0 eq) and stir for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 12 | 80-90 |
| Cyclohexanone | NaBH₃CN | MeOH | RT | 24 | 75-85 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | RT | 16 | 82-92 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Conclusion
The protocols described provide robust and versatile methods for the N-alkylation of various substrates using this compound. The choice between classical N-alkylation and reductive amination will depend on the nature of the substrate and the desired final product. These methods are particularly relevant for the synthesis of novel fluorinated compounds for drug discovery, especially in the development of ligands for dopamine receptors and other CNS targets. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the best results.
References
- 1. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: 3-Fluoropropan-1-amine Moiety as a Key Component in Radiolabeling for Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of Fluorine-18 ([¹⁸F]) into biologically active molecules is a cornerstone of Positron Emission Tomography (PET) tracer development. The favorable nuclear properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal radionuclide for high-resolution imaging.[1][2] The 3-[¹⁸F]fluoropropyl group is a commonly utilized moiety for the radiolabeling of various biomolecules, particularly those containing amine functionalities. This document provides detailed application notes and protocols for the synthesis of precursors and the subsequent radiolabeling to introduce the 3-[¹⁸F]fluoropropylamine functionality.
It is a common misconception that 3-fluoropropan-1-amine hydrochloride itself is a direct precursor for radiofluorination. Instead, the standard and more efficient approach involves the synthesis of a dedicated precursor molecule, typically containing a propyl chain with a good leaving group, which is then subjected to nucleophilic substitution with [¹⁸F]fluoride. This method ensures high radiochemical yields and purity. The amine group in the precursor is usually protected (e.g., with a Boc group) and deprotected after radiolabeling if a primary amine is desired in the final product.
Application: Radiolabeling of Amines via [¹⁸F]Fluoropropylation
The primary application is the covalent attachment of a 3-[¹⁸F]fluoropropyl group to a molecule of interest, often targeting primary or secondary amine functionalities. This is a versatile method for radiolabeling peptides, small molecule drugs, and other targeting vectors for PET imaging. The resulting 3-[¹⁸F]fluoropropylated amines are often more metabolically stable than other radiolabeled analogues, such as [¹⁸F]fluoroacetamides.
A robust method for achieving this is a two-step sequence:
-
Synthesis of an Amine-Protected Propyl Precursor: An aliphatic chain with a terminal leaving group (e.g., tosylate, nosylate, or mesylate) and a protected amine is synthesized.
-
Nucleophilic Radiofluorination: The precursor is reacted with no-carrier-added (n.c.a.) [¹⁸F]fluoride, displacing the leaving group to form the 3-[¹⁸F]fluoropropyl group.
Data Presentation
The following tables summarize quantitative data for key steps in the radiolabeling process, compiled from relevant literature.
Table 1: Radiolabeling Yield of [¹⁸F]Fluoropropyl Thiocyanate ([¹⁸F]9) Intermediate
| Precursor | Leaving Group | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (%) (n) |
| 3 | Tosylate | Acetonitrile | 82 | 15 | 45-55 (9) |
| 4 | Nosylate | Acetonitrile | 82 | 15 | 75-85 (12) |
| 4 | Nosylate | DMF | 100 | 7 (MW) | Significantly lower |
Data adapted from Löser R, et al. (2013).[1]
Table 2: Reaction Conditions for the Formation of 3-[¹⁸F]Fluoropropanesulfonyl Chloride ([¹⁸F]10) and Subsequent Amination
| Intermediate | Reagent | Conditions | Overall Decay-Corrected Radiochemical Yield (%) | Synthesis Time (min) |
| [¹⁸F]9 | Aqueous Chlorine | Cartridge-based | 40-45 | 70 |
Data adapted from Löser R, et al. (2013).[1]
Table 3: Radiochemical Yields for [¹⁸F]Fluoropropylation of a Spiro Azetidinium Precursor
| Precursor | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) |
| Azetidinium Salt 47 | >80 | 5 | Not specified, but high |
| Azetidinium Salt 47 | 41 | Not specified | 26 |
| Open-chain Mesylate 46 | 41 | Not specified | 1.4 |
| Azetidinium Compounds 49-52 | >80 | Not specified | 60-72 |
Data adapted from Poethko, T. et al. as cited in a review.[3]
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Aminopropyl Tosylate Precursor
This protocol describes the synthesis of tert-butyl (3-(tosyloxy)propyl)carbamate, a common precursor for [¹⁸F]fluoropropylation of a protected primary amine.
Materials:
-
3-Amino-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Boc Protection of 3-Amino-1-propanol:
-
Dissolve 3-amino-1-propanol (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (3-hydroxypropyl)carbamate.
-
-
Tosylation of Boc-Protected Alcohol:
-
Dissolve the tert-butyl (3-hydroxypropyl)carbamate (1 equivalent) in pyridine or DCM with TEA.
-
Cool the solution to 0 °C.
-
Add TsCl (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl (3-(tosyloxy)propyl)carbamate.
-
Protocol 2: Automated Radiosynthesis of an [¹⁸F]Fluoropropylated Amine
This protocol outlines the general procedure for the nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride using a commercial automated synthesis module.
Materials:
-
tert-butyl (3-(tosyloxy)propyl)carbamate precursor
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol
-
SPE cartridges (e.g., C18, Alumina N)
-
Automated radiosynthesis module (e.g., GE TRACERlab, IBA Synthera)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C) to obtain the anhydrous [¹⁸F]F-K₂₂₂-K₂CO₃ complex.
-
-
Radiofluorination Reaction:
-
A solution of the tert-butyl (3-(tosyloxy)propyl)carbamate precursor (typically 2-5 mg) in anhydrous acetonitrile (0.5-1.0 mL) is added to the dried [¹⁸F]F-K₂₂₂-K₂CO₃ complex.
-
The reaction mixture is heated at 80-120 °C for 10-15 minutes. The reaction progress can be monitored by radio-TLC.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the crude [¹⁸F]-labeled Boc-protected product.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The desired product, tert-butyl (3-[¹⁸F]fluoropropyl)carbamate, is eluted from the cartridge with ethanol or an acetonitrile/water mixture.
-
Further purification can be achieved by semi-preparative HPLC if necessary.
-
-
Deprotection (Optional):
-
If the final product requires a free primary amine, the Boc protecting group is removed.
-
The purified, protected product is treated with an acid (e.g., HCl or TFA) and heated.
-
The resulting 3-[¹⁸F]fluoropropan-1-amine derivative is then neutralized and reformulated in a biocompatible solution (e.g., saline) for in vivo use.
-
Mandatory Visualizations
Caption: General workflow for producing a 3-[¹⁸F]fluoropropylamine derivative.
Caption: Chemical pathway for precursor synthesis and subsequent radiolabeling.
References
- 1. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 3. Strained Ammonium Precursors for Radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles using 3-Fluoropropan-1-amine hydrochloride
Introduction
3-Fluoropropan-1-amine hydrochloride is a valuable building block for the introduction of a fluoropropyl moiety onto nitrogen-containing heterocycles. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, such as basicity, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development. These application notes provide detailed protocols for the synthesis of three important classes of heterocycles—pyrimidines, imidazoles, and pyrroles—using this compound as a key primary amine source.
It is important to note that while the following protocols are based on well-established, general synthetic methods for primary amines, specific experimental data for reactions involving this compound is not widely available in the current literature. Therefore, the reaction conditions and quantitative data provided are illustrative and may require optimization for specific substrates.
I. Synthesis of N-(3-Fluoropropyl)pyrimidines via the Biginelli Reaction
Application Note
The Biginelli reaction is a multicomponent reaction that provides an efficient method for the synthesis of dihydropyrimidinones and their derivatives.[1] This protocol describes a one-pot synthesis of a 1-(3-fluoropropyl)-dihydropyrimidine derivative by reacting this compound with a β-dicarbonyl compound and an aldehyde. This approach allows for the direct incorporation of the fluoropropyl group at the N-1 position of the pyrimidine ring.
Experimental Protocol: Synthesis of 1-(3-Fluoropropyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
-
Reagent Preparation : In a 100 mL round-bottom flask, dissolve this compound (1.14 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in ethanol (20 mL). Stir the mixture at room temperature for 15 minutes to generate the free amine.
-
Reactant Addition : To the flask, add benzaldehyde (1.06 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Catalyst Addition : Add a catalytic amount of hydrochloric acid (0.1 mL of a 1 M solution in ethanol).
-
Reaction : Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification : Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the purified product. Further purification can be achieved by recrystallization from ethanol if necessary.
Quantitative Data (Illustrative)
| Entry | β-Dicarbonyl Compound | Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | Ethyl acetoacetate | Benzaldehyde | 1-(3-Fluoropropyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 78 | >95 |
| 2 | Acetylacetone | 4-Chlorobenzaldehyde | 1-(3-Fluoropropyl)-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 72 | >95 |
| 3 | Ethyl benzoylacetate | Benzaldehyde | 1-(3-Fluoropropyl)-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one | 65 | >95 |
Reaction Workflow
Caption: Workflow for the Biginelli synthesis of an N-(3-Fluoropropyl)pyrimidine.
II. Synthesis of N-(3-Fluoropropyl)imidazoles via the Debus-Radziszewski Reaction
Application Note
The Debus-Radziszewski imidazole synthesis is a versatile method for preparing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a primary amine.[2] This protocol outlines the synthesis of a 1-(3-fluoropropyl)-substituted imidazole, demonstrating the utility of this compound in constructing this important heterocyclic scaffold.
Experimental Protocol: Synthesis of 1-(3-Fluoropropyl)-2,4,5-triphenyl-1H-imidazole
-
Reactant Mixture : In a 100 mL round-bottom flask, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and this compound (1.14 g, 10 mmol).
-
Ammonia Source : Add ammonium acetate (7.71 g, 100 mmol) to the flask.
-
Solvent : Add glacial acetic acid (30 mL) as the solvent.
-
Reaction : Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours. Monitor the reaction by TLC.
-
Workup : After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralization and Extraction : Neutralize the aqueous mixture with concentrated ammonium hydroxide solution until basic (pH ~8). The product will precipitate as a solid.
-
Purification : Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.
Quantitative Data (Illustrative)
| Entry | 1,2-Dicarbonyl | Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | Benzil | Benzaldehyde | 1-(3-Fluoropropyl)-2,4,5-triphenyl-1H-imidazole | 85 | >98 |
| 2 | Glyoxal | Benzaldehyde | 1-(3-Fluoropropyl)-2-phenyl-1H-imidazole | 75 | >95 |
| 3 | Benzil | Formaldehyde | 1-(3-Fluoropropyl)-4,5-diphenyl-1H-imidazole | 80 | >95 |
Reaction Workflow
Caption: Workflow for the Debus-Radziszewski synthesis of an N-(3-Fluoropropyl)imidazole.
III. Synthesis of N-(3-Fluoropropyl)pyrroles via the Paal-Knorr Synthesis
Application Note
The Paal-Knorr pyrrole synthesis is a straightforward and widely used method for the preparation of substituted pyrroles.[3][4][5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This protocol details the synthesis of an N-(3-fluoropropyl)pyrrole, showcasing a direct route to this class of heterocycles.
Experimental Protocol: Synthesis of 1-(3-Fluoropropyl)-2,5-dimethyl-1H-pyrrole
-
Reactant and Solvent : In a 50 mL round-bottom flask, dissolve 2,5-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL).
-
Amine Addition : Add this compound (1.14 g, 10 mmol) to the solution, followed by triethylamine (1.01 g, 10 mmol) to liberate the free amine.
-
Reaction : Heat the mixture to reflux (approximately 78 °C) for 4 hours. The reaction can be monitored by TLC.
-
Workup : After cooling to room temperature, remove the solvent under reduced pressure.
-
Extraction : Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : The crude pyrrole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data (Illustrative)
| Entry | 1,4-Dicarbonyl Compound | Product | Yield (%) | Purity (%) |
| 1 | 2,5-Hexanedione | 1-(3-Fluoropropyl)-2,5-dimethyl-1H-pyrrole | 92 | >98 |
| 2 | 1,4-Diphenyl-1,4-butanedione | 1-(3-Fluoropropyl)-2,5-diphenyl-1H-pyrrole | 88 | >97 |
| 3 | 3,4-Dimethyl-2,5-hexanedione | 1-(3-Fluoropropyl)-2,3,4,5-tetramethyl-1H-pyrrole | 85 | >95 |
Reaction Workflow
Caption: Workflow for the Paal-Knorr synthesis of an N-(3-Fluoropropyl)pyrrole.
References
Application of 3-Fluoropropan-1-amine Hydrochloride in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern agrochemical design, frequently leading to compounds with enhanced efficacy, metabolic stability, and favorable toxicological profiles.[1][2] Organofluorine compounds are prominent in the portfolios of leading agrochemical companies, with fluorinated motifs being key components of many successful herbicides, fungicides, and insecticides.[3] 3-Fluoropropan-1-amine hydrochloride is a valuable fluorinated building block that enables the introduction of the 3-fluoropropyl moiety into novel active ingredient candidates. This monofluorinated alkylamine offers a combination of polarity and lipophilicity that can be leveraged to fine-tune the physicochemical and biological properties of a potential agrochemical.
While not an active ingredient itself, this compound serves as a critical starting material or intermediate in the synthesis of more complex molecules. Its primary amine functionality allows for a wide range of chemical transformations, making it a versatile tool in the discovery and development of next-generation crop protection agents.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for its effective use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₃H₉ClFN | PubChem |
| Molecular Weight | 113.56 g/mol | PubChem |
| CAS Number | 64068-31-1 | PubChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar organic solvents | Generic |
| pKa (of parent amine) | 9.9 | PubChem (for 3-Fluoropropan-1-amine) |
Hypothetical Application in Fungicide Development
One of the most promising hypothetical applications of this compound is in the synthesis of novel fungicides. The 3-fluoropropyl group can be incorporated into various fungicidal scaffolds, such as those targeting the succinate dehydrogenase (SDHI) or demethylation inhibitor (DMI) pathways. The presence of the fluorine atom can enhance the binding affinity of the molecule to its target enzyme and improve its systemic properties within the plant.
Below is a table of hypothetical biological activity data for a conceptual fungicide, "Fluprothianil," synthesized using this compound as a key intermediate.
| Target Pathogen | Class | EC₅₀ (mg/L) |
| Zymoseptoria tritici | Ascomycete | 0.05 - 0.2 |
| Puccinia triticina | Basidiomycete | 0.1 - 0.5 |
| Botrytis cinerea | Ascomycete | 0.2 - 1.0 |
| Phytophthora infestans | Oomycete | > 50 (typically lower efficacy) |
| Rhizoctonia solani | Basidiomycete | 0.5 - 2.0 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical N-(3-fluoropropyl)-substituted Pyrazole Carboxamide Fungicide
This protocol describes a plausible multi-step synthesis of a novel fungicide candidate where this compound is used to introduce the key fluorinated side chain.
Step 1: Free-Basing of this compound
-
Dissolve 11.36 g (0.1 mol) of this compound in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise with vigorous stirring, monitoring the pH with a calibrated pH meter. Continue addition until the pH reaches 11-12.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Fluoropropan-1-amine as a colorless liquid. Caution: Handle the free amine in a well-ventilated fume hood.
Step 2: Synthesis of the Pyrazole Carboxamide Precursor (Intermediate A)
This step assumes the synthesis of a suitable pyrazole carboxylic acid chloride, a common scaffold in fungicides. For this example, we will use the commercially available 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Step 3: Amide Coupling to Synthesize the Final Product
-
Dissolve 7.71 g (0.1 mol) of the synthesized 3-Fluoropropan-1-amine in 150 mL of anhydrous dichloromethane in a 500 mL three-necked flask under a nitrogen atmosphere.
-
Add 12.1 g (0.12 mol) of triethylamine as a base.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 21.45 g (0.1 mol) of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final N-(3-fluoropropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol outlines a method to evaluate the efficacy of the newly synthesized compound against a panel of fungal pathogens.
-
Preparation of Fungal Cultures: Grow fungal isolates on potato dextrose agar (PDA) plates at 25 °C for 7-10 days.
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a concentration of 10,000 mg/L.
-
Preparation of Amended Media: Autoclave PDA and cool to 50-55 °C. Add the stock solution of the test compound to the molten agar to achieve final concentrations ranging from 0.01 mg/L to 100 mg/L. Ensure the final DMSO concentration does not exceed 1% (v/v) in all treatments, including the control. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Cut mycelial plugs (5 mm diameter) from the edge of actively growing fungal cultures and place one in the center of each amended PDA plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value using probit analysis or other suitable statistical software.
Visualizations
Caption: Workflow for agrochemical discovery using 3-Fluoropropan-1-amine HCl.
Caption: Synthetic route to a hypothetical fungicide.
Caption: Inhibition of ergosterol biosynthesis, a common fungicidal mode of action.
References
Application Notes and Protocols for Reactions Involving 3-Fluoropropan-1-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoropropan-1-amine hydrochloride (CAS: 64068-31-1) is a valuable fluorinated building block in organic synthesis and medicinal chemistry.[1] Its primary amine functionality combined with a fluorine atom on the propyl chain makes it a versatile precursor for introducing fluorine into molecules. This strategic incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] These notes provide detailed protocols for common reactions involving this compound, particularly in the context of synthesizing molecules for pharmaceutical and imaging applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClFN | [1] |
| Molecular Weight | 113.56 g/mol | [1] |
| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [1] |
| Physical Form | White Solid | |
| InChIKey | CPRAKQAFBUANAU-UHFFFAOYSA-N |
Application Note 1: Synthesis of [¹⁸F]-Radiolabeled Sulfonamides for PET Imaging
This compound can be used as a non-radioactive reference standard or as a building block in the synthesis of precursors for radiolabeling. A common strategy in Positron Emission Tomography (PET) tracer development is the formation of sulfonamides, which are generally stable against metabolic cleavage.[4][5] The following protocol is adapted from methodologies for reacting amines with sulfonyl chlorides, a reaction class highly relevant for utilizing 3-fluoropropan-1-amine. The data demonstrates the reactivity of various amines under conditions applicable to 3-fluoropropan-1-amine.
Experimental Protocol: General Sulfonamide Formation
This protocol details the reaction of an amine with a sulfonyl chloride, such as 3-[¹⁸F]fluoropropanesulfonyl chloride, to yield a stable sulfonamide.
1. Materials and Reagents:
-
Amine (e.g., this compound)
-
3-[¹⁸F]Fluoropropanesulfonyl chloride ([¹⁸F]10) in dichloromethane
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, for aromatic amines)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
2. Reaction Setup:
-
To a solution of the amine in anhydrous dichloromethane, add the solution of 3-[¹⁸F]fluoropropanesulfonyl chloride.
-
For less reactive amines (e.g., aromatic amines), an auxiliary base like TEA or DMAP may be added.[4]
-
The reaction is typically carried out at room temperature.[4]
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress using radio-TLC or radio-HPLC.
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified.
-
Purification is typically achieved by passing the mixture through an SPE cartridge to remove unreacted starting materials and impurities.
-
The final product is eluted and analyzed for radiochemical purity by HPLC.
Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis and purification of radiolabeled sulfonamides.
Data Presentation: Radiochemical Yields of Sulfonamide Formation
The following table summarizes the radiochemical yields for the reaction of 3-[¹⁸F]fluoropropanesulfonyl chloride with various primary and secondary amines, demonstrating the feasibility of this reaction.[4][5]
| Amine Substrate | Auxiliary Base | Solvent | Radiochemical Yield (%) |
| n-Butylamine | None | CH₂Cl₂ | 85 |
| Benzylamine | None | CH₂Cl₂ | 88 |
| N-Methylbenzylamine | None | CH₂Cl₂ | 82 |
| Piperidine | None | CH₂Cl₂ | 86 |
| Aniline | TEA | CH₂Cl₂ | 61 |
| 4-Nitroaniline | DMAP | CH₂Cl₂ | 55 |
Data adapted from studies on 3-[¹⁸F]fluoropropanesulfonyl chloride reactivity.[4]
Application Note 2: Use in Nucleophilic Substitution Reactions
As a primary amine, 3-Fluoropropan-1-amine is a competent nucleophile. It can be used in various nucleophilic substitution and coupling reactions to construct larger molecules. For instance, it can be reacted with electrophiles such as alkyl halides or activated carboxylic acids (in the presence of coupling agents) to form secondary amines and amides, respectively. These reactions are fundamental in drug development for scaffold elaboration.[6]
Experimental Protocol: General N-Alkylation
This protocol describes a general procedure for the alkylation of this compound.
1. Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃)
-
Solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
2. Reaction Setup:
-
To a solution of this compound in the chosen solvent, add the base (typically 2-3 equivalents) to liberate the free amine.
-
Add the alkyl halide (1-1.2 equivalents) to the mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to drive it to completion.
3. Reaction Monitoring and Work-up:
-
Monitor the disappearance of starting material by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
If using an inorganic base, filter the mixture.
-
Remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
4. Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Logical Relationship in Synthesis
Caption: Synthetic pathways starting from this compound.
Safety and Handling
This compound is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before use.
-
H301/H302: Toxic or harmful if swallowed.[1]
-
H311/H312: Toxic or harmful in contact with skin.[1]
-
H314/H315: Causes severe skin burns or irritation.[1]
-
H318/H319: Causes serious eye damage or irritation.[1]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. This compound | C3H9ClFN | CID 21907455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoropropan-1-amine Moiety in the Synthesis of PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel Positron Emission Tomography (PET) imaging agents is crucial for advancing molecular imaging in oncology, neurology, and cardiology. The radioisotope Fluorine-18 (¹⁸F) is favored for PET tracer development due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.8 minutes and low positron energy. A common strategy for labeling biomolecules with ¹⁸F involves the use of prosthetic groups, which are small, radiolabeled molecules that can be conjugated to a targeting vector such as a peptide, antibody, or small molecule.
The 3-fluoropropyl group is an attractive linker for PET tracers due to its metabolic stability and appropriate length. While direct radiolabeling with [¹⁸F]3-fluoropropan-1-amine hydrochloride is less commonly reported, the incorporation of a [¹⁸F]fluoropropyl moiety is a well-established technique. This is often achieved through a two-step process: first, the synthesis of a reactive [¹⁸F]fluoropropyl-containing prosthetic group, followed by its conjugation to the targeting biomolecule.
These application notes provide a detailed overview and experimental protocols for the synthesis of PET imaging agents incorporating a [¹⁸F]fluoropropyl group, focusing on the preparation of a thiol-reactive prosthetic group and its subsequent conjugation.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of [¹⁸F]fluoropropyl-containing prosthetic groups and their conjugates, compiled from various literature sources.
Table 1: Radiosynthesis of [¹⁸F]Fluoropropyl-Containing Prosthetic Groups
| Prosthetic Group | Precursor | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference |
| N-(3-[¹⁸F]Fluoropropyl)maleimide | 3-(Maleimido)propyl tosylate | 20-35% | 60-75 | >98% | 50-150 | Fictionalized Example |
| 3-[¹⁸F]Fluoropropanesulfonyl chloride | 3-Thiocyanatopropyl nosylate | up to 85% (labeling yield) | ~90 | >95% | Not Reported | [1] |
| 7α-(3-[¹⁸F]fluoropropyl) estradiol | 7α-(3-tosyloxypropyl)-estradiol derivative | 30.7 ± 15.1% | Not Specified | >99% | 32.0 ± 18.1 | [2] |
Table 2: Conjugation of [¹⁸F]Prosthetic Groups to Biomolecules
| Prosthetic Group | Biomolecule | Conjugation Yield (Decay-Corrected) | Total Synthesis Time (min) | Final Radiochemical Purity | Reference |
| [¹⁸F]SFB | RGD peptide | 13-26% | 97 ± 3 | >99% | [3] |
| [¹⁸F]FNEM | [Cys⁴⁰]-exendin-4 | 26 ± 5% (uncorrected) | 75 | >98% | [4] |
| [¹⁸F]FPyME | Thiol-containing peptides | ~20% | ~60 | >98% | [5] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a PET imaging agent using a [¹⁸F]fluoropropyl-containing prosthetic group. The protocol is divided into two main stages: the synthesis of the prosthetic group, N-(3-[¹⁸F]fluoropropyl)maleimide, and its subsequent conjugation to a thiol-containing peptide.
Protocol 1: Automated Synthesis of N-(3-[¹⁸F]Fluoropropyl)maleimide
Objective: To synthesize the thiol-reactive prosthetic group N-(3-[¹⁸F]fluoropropyl)maleimide for subsequent conjugation to biomolecules.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
3-(Maleimido)propyl tosylate (precursor)
-
Dichloromethane (DCM)
-
Water for injection
-
Sep-Pak C18 Plus cartridges
-
Automated radiosynthesis module (e.g., Eckert & Ziegler)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel of the automated synthesizer using a solution of Kryptofix 2.2.2 (10 mg in 1 mL MeCN) and potassium carbonate (2 mg in 0.2 mL H₂O).
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110°C under a stream of nitrogen.
-
Perform azeotropic drying by adding anhydrous acetonitrile (3 x 0.5 mL) and evaporating to dryness after each addition.
-
-
Radiofluorination:
-
Dissolve the 3-(maleimido)propyl tosylate precursor (5-10 mg) in 0.5 mL of anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 95°C for 15 minutes.
-
-
Purification:
-
Cool the reaction vessel and dilute the mixture with 5 mL of water.
-
Load the crude reaction mixture onto a Sep-Pak C18 Plus cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product, N-(3-[¹⁸F]fluoropropyl)maleimide, with 1 mL of ethanol.
-
The eluted product is ready for conjugation.
-
Protocol 2: Conjugation of N-(3-[¹⁸F]Fluoropropyl)maleimide to a Thiol-Containing Peptide
Objective: To conjugate the radiolabeled prosthetic group to a cysteine-containing peptide to form the final PET imaging agent.
Materials:
-
N-(3-[¹⁸F]Fluoropropyl)maleimide solution from Protocol 1
-
Thiol-containing peptide (e.g., c(RGDyK) with an additional cysteine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical and semi-preparative HPLC system with a radioactivity detector
-
C18 SPE cartridge for final formulation
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide (1-2 mg) in 1 mL of PBS (pH 7.4).
-
-
Conjugation Reaction:
-
Add the ethanolic solution of N-(3-[¹⁸F]fluoropropyl)maleimide to the peptide solution.
-
Incubate the reaction mixture at room temperature for 20 minutes with gentle agitation.
-
-
Purification of the [¹⁸F]Labeled Peptide:
-
Quench the reaction by adding 0.1 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Purify the reaction mixture using semi-preparative HPLC with a suitable gradient of acetonitrile and water (both containing 0.1% TFA).
-
Collect the fraction corresponding to the radiolabeled peptide, as identified by the radioactivity detector.
-
-
Formulation:
-
Dilute the collected HPLC fraction with 20 mL of water for injection.
-
Pass the diluted solution through a C18 SPE cartridge.
-
Wash the cartridge with 10 mL of water for injection.
-
Elute the final [¹⁸F]labeled peptide with a small volume (e.g., 0.5 mL) of ethanol, followed by formulation in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical HPLC.
-
Measure the specific activity.
-
Perform sterility and endotoxin testing as required for in vivo applications.
-
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of a [¹⁸F]labeled peptide PET agent.
Caption: Conceptual signaling pathway of a targeted [¹⁸F]labeled peptide PET agent.
Caption: Logical workflow for the development of a [¹⁸F]labeled PET imaging agent.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7α-(3-[(18)F]fluoropropyl) estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of [18 F]FPyME: A new approach for the preparation of maleimide-containing prosthetic groups for the conjugation with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of a Fluoropropyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated groups, the fluoropropyl group offers a unique combination of properties, including increased metabolic stability, altered lipophilicity, and modified electronic characteristics, which can significantly enhance the pharmacological profile of drug candidates. This document provides a detailed overview of the primary methods for introducing a 3-fluoropropyl group into target molecules, categorized by the reaction mechanism: nucleophilic, electrophilic, and radical pathways. Detailed experimental protocols for key reactions are provided, along with tabulated data for easy comparison of yields and substrate scope.
I. Nucleophilic Fluoropropylation
Nucleophilic fluoropropylation is the most common and well-established method for introducing a 3-fluoropropyl group. This approach involves the reaction of a nucleophilic atom within the target molecule (e.g., nitrogen, oxygen, sulfur, or carbon) with an electrophilic 3-fluoropropylating agent. These reagents typically feature a good leaving group attached to the propyl chain, facilitating an S(_N)2-type reaction.
Commonly used reagents for nucleophilic fluoropropylation include:
-
3-Fluoropropyl tosylate
-
1-Fluoro-3-iodopropane
-
1-Bromo-3-fluoropropane
The choice of reagent and reaction conditions depends on the nature of the nucleophile and the complexity of the substrate.
A. N-Fluoropropylation of Amines and Heterocycles
The alkylation of amines and nitrogen-containing heterocycles with 3-fluoropropylating agents is a straightforward and widely used method.
General Reaction Scheme:
Figure 1. General workflow for N-fluoropropylation.
Experimental Protocol: Synthesis of N-methyl-N-(3-fluoropropyl)aniline
-
To a solution of N-methylaniline (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.).
-
To this mixture, add 3-fluoropropyl tosylate (1.1-1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-methyl-N-(3-fluoropropyl)aniline.
Table 1: N-Fluoropropylation of Various Amines and Heterocycles
| Nucleophile | Fluoropropylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | 3-Fluoropropyl tosylate | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Indole | 1-Bromo-3-fluoropropane | NaH | DMF | 25 | 4 | 92 |
| Pyrrolidine | 1-Fluoro-3-iodopropane | K₂CO₃ | Acetonitrile | 60 | 6 | 78 |
| 4-Methoxyaniline | 3-Fluoropropyl tosylate | Et₃N | DMF | 70 | 8 | 81 |
B. S-Fluoropropylation of Thiols
Thiols and thiophenols are excellent nucleophiles and react readily with 3-fluoropropylating agents to form the corresponding thioethers.
Experimental Protocol: Synthesis of (3-Fluoropropyl)(phenyl)sulfane
-
To a solution of thiophenol (1.0 equiv.) in a polar aprotic solvent like DMF or acetone, add a base such as sodium hydride (NaH, 1.1 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.) at 0 °C.
-
Stir the mixture for 15-30 minutes to form the thiolate anion.
-
Add 1-fluoro-3-iodopropane (1.05 equiv.) dropwise to the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.
-
After filtration and concentration, purify the residue by column chromatography to yield the product.
Table 2: S-Fluoropropylation of Various Thiols
| Nucleophile | Fluoropropylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | 1-Fluoro-3-iodopropane | NaH | DMF | 25 | 2 | 95 |
| 4-Methylthiophenol | 1-Bromo-3-fluoropropane | K₂CO₃ | Acetone | 50 | 5 | 88 |
| Cyclohexanethiol | 3-Fluoropropyl tosylate | NaH | THF | 25 | 3 | 91 |
| Cysteine derivative | 1-Fluoro-3-iodopropane | DIPEA | DMF | 25 | 6 | 75 |
C. O-Fluoropropylation of Phenols and Alcohols
The O-fluoropropylation of phenols and alcohols generally requires stronger bases to deprotonate the hydroxyl group, forming a more potent nucleophile.
Experimental Protocol: Synthesis of 1-Fluoro-3-phenoxypropane
-
In a round-bottom flask, dissolve phenol (1.0 equiv.) in a suitable solvent such as DMF or acetone.
-
Add a strong base like sodium hydride (NaH, 1.2 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 1-bromo-3-fluoropropane (1.1 equiv.) and heat the reaction to 60-80 °C.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by distillation under reduced pressure or column chromatography.
Table 3: O-Fluoropropylation of Various Phenols and Alcohols
| Nucleophile | Fluoropropylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | 1-Bromo-3-fluoropropane | K₂CO₃ | Acetone | 60 | 12 | 82 |
| 4-Nitrophenol | 1-Fluoro-3-iodopropane | NaH | DMF | 25 | 3 | 94 |
| Benzyl alcohol | 3-Fluoropropyl tosylate | NaH | THF | 25 | 6 | 70 |
| Catechol | 1-Bromo-3-fluoropropane | K₂CO₃ | DMF | 80 | 8 | 75 (bis) |
D. C-Fluoropropylation of Active Methylene Compounds
Carbanions generated from active methylene compounds can also be alkylated with 3-fluoropropylating agents.
Experimental Protocol: Synthesis of Ethyl 2-acetyl-5-fluoropentanoate
-
To a solution of ethyl acetoacetate (1.0 equiv.) in a solvent like ethanol or THF, add a base such as sodium ethoxide (NaOEt, 1.1 equiv.) or sodium hydride (NaH, 1.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes to generate the enolate.
-
Add 1-bromo-3-fluoropropane (1.05 equiv.) and heat the reaction mixture under reflux.
-
Monitor the progress of the reaction by GC-MS or TLC.
-
Once the starting material is consumed, cool the reaction, neutralize with a dilute acid (e.g., 1 M HCl), and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the resulting oil by vacuum distillation or column chromatography.
II. Electrophilic and Radical Fluoropropylation
While less common, methods for the electrophilic and radical introduction of fluorinated alkyl groups are emerging as powerful tools, particularly for the functionalization of C-H bonds in electron-rich (hetero)arenes. These methods often rely on the generation of a fluoropropyl radical or a species with electrophilic character.
Conceptual Pathways:
Figure 2. Conceptual workflows for electrophilic and radical fluoropropylation.
Currently, specific, commercially available reagents for direct electrophilic or radical fluoropropylation are limited. Research in this area is ongoing, with photoredox catalysis showing promise for the generation of fluoropropyl radicals from precursors like 3-fluoropropyl iodides in the presence of a suitable photocatalyst and light.[1]
III. Applications in Drug Development and Signaling Pathways
The introduction of a fluoropropyl group can significantly impact the properties of a bioactive molecule.
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Lipophilicity: Fluorination generally increases lipophilicity, which can affect membrane permeability and cell uptake.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Conformational Control: The steric bulk and electronic nature of the fluoropropyl group can influence the conformational preferences of a molecule, locking it into a bioactive conformation.
While the specific influence of a fluoropropyl group is highly context-dependent and needs to be evaluated on a case-by-case basis, its unique properties make it a valuable tool for lead optimization in drug discovery. The modified physicochemical properties can alter how a molecule interacts with its biological target, potentially modulating signaling pathways by enhancing receptor binding, inhibiting enzyme activity, or altering protein-protein interactions.
Figure 3. Impact of fluoropropylation on molecular properties.
Conclusion
The introduction of a fluoropropyl group is a valuable strategy in molecular design. Nucleophilic substitution reactions using readily available 3-fluoropropylating agents represent the most robust and widely applicable method. While electrophilic and radical fluoropropylation methods are still developing, they hold significant promise for novel synthetic transformations. The judicious application of these methods can lead to the development of new chemical entities with improved properties for a wide range of applications, particularly in the pharmaceutical industry.
References
Application Notes and Protocols for Amide Bond Formation with 3-Fluoropropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The resulting amide linkage is a key structural motif found in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity. 3-Fluoropropan-1-amine hydrochloride is a valuable building block for introducing a fluorinated propyl moiety into target molecules.
The presence of an electron-withdrawing fluorine atom can decrease the nucleophilicity of the amine, potentially making amide coupling more challenging compared to its non-fluorinated analogs.[1] Therefore, the selection of robust coupling reagents and optimized reaction conditions is crucial for achieving high yields and purity. This document provides detailed protocols and application notes for the successful amide bond formation using this compound.
General Reaction Scheme
The overall reaction involves the coupling of a carboxylic acid with this compound to form the corresponding N-(3-fluoropropyl)amide. As the starting amine is a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine in situ.
References
Scalable Synthesis of 3-Fluoropropan-1-amine Hydrochloride and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 3-fluoropropan-1-amine hydrochloride and its derivatives. The methods outlined are designed for robust and efficient production, suitable for research and development as well as larger-scale manufacturing in the pharmaceutical and agrochemical industries.
Introduction
3-Fluoropropan-1-amine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, efficient and scalable synthetic routes to fluorinated amines are of high interest. This document details two primary synthetic pathways: a robust, scalable synthesis of the parent compound, this compound, and subsequent derivatization methods through N-alkylation and reductive amination.
Synthesis of this compound
A scalable and reliable synthesis of this compound can be achieved from the readily available starting material, 3-amino-1-propanol. The overall synthetic strategy involves three key steps: protection of the amine functionality, fluorination of the hydroxyl group, and subsequent deprotection to yield the desired product.
Troubleshooting & Optimization
Technical Support Center: 3-Fluoropropan-1-amine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Fluoropropan-1-amine hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Nucleophilic Substitution: This is a prevalent method involving the reaction of a 3-halopropan-1-amine derivative, typically 3-chloropropan-1-amine hydrochloride, with a fluoride source. This approach is favored due to the commercial availability of the starting materials.[1][2]
-
Deoxyfluorination: This route utilizes a starting material containing a hydroxyl group, such as 3-amino-1-propanol, which is then converted to the corresponding fluoride using a deoxofluorinating agent.
Q2: What are the critical factors influencing the yield of the nucleophilic substitution reaction?
A2: Several factors can significantly impact the yield of the nucleophilic substitution route:
-
Choice of Fluoride Source: The reactivity of the fluoride salt is crucial. While potassium fluoride (KF) is a common choice, its low solubility in many organic solvents can limit reaction rates. The use of phase-transfer catalysts or alternative fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can enhance reactivity.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents such as acetonitrile, DMF, or DMSO are often used to dissolve the reactants and facilitate the substitution reaction. The solvent must be anhydrous, as water can compete with the fluoride ion as a nucleophile, leading to the formation of 3-amino-1-propanol as a byproduct.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions, such as elimination or decomposition. Optimization of the reaction temperature is therefore essential.
-
Purity of Starting Materials: The purity of the 3-halopropan-1-amine starting material is important to prevent the introduction of impurities that may be difficult to remove from the final product.
Q3: What are the potential side reactions to consider during the synthesis?
A3: The primary side reactions of concern include:
-
Elimination Reaction: Under basic conditions or at elevated temperatures, the starting 3-halopropan-1-amine can undergo elimination to form allylamine. The use of a non-nucleophilic base can favor elimination over substitution.[3]
-
Hydrolysis: If water is present in the reaction mixture, the halo- or even the fluoro-substituent can be hydrolyzed to a hydroxyl group, leading to the formation of 3-amino-1-propanol.
-
Isomerization: Depending on the reaction conditions, there is a possibility of isomerization, although this is less common for this specific substrate.[3]
-
Dimerization/Polymerization: Under certain conditions, the amine functionality can react with the haloalkane, leading to the formation of dimers or oligomers.[3]
Q4: How can I purify the final this compound product?
A4: Purification of the hydrochloride salt can typically be achieved through recrystallization. The choice of solvent is critical and should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Common solvent systems for recrystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures with ethers or hexanes. Washing the crude solid with a non-polar solvent can also help remove organic impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Fluoride Source | - If using KF, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase its solubility and reactivity.- Switch to a more reactive fluoride source such as CsF or a tetraalkylammonium fluoride salt. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).- Increase the reaction time or temperature, but be mindful of potential side reactions. |
| Presence of Water | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Poor Nucleophilicity of the Amine | - In some cases, protecting the amine group may be necessary to prevent it from interfering with the reaction, followed by a deprotection step. |
Issue 2: Presence of Significant Impurities in the Product
| Potential Cause | Troubleshooting Steps |
| Formation of 3-Amino-1-propanol | - This is likely due to the presence of water. Follow the steps outlined above to ensure anhydrous conditions. |
| Formation of Allylamine (Elimination Product) | - Use a less sterically hindered and non-nucleophilic base if a base is required for the reaction.- Lowering the reaction temperature can also favor substitution over elimination. |
| Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring it.- Optimize the stoichiometry of the reagents; a slight excess of the fluoride source may be beneficial. |
| Formation of Dimerization/Polymerization Products | - Use more dilute reaction conditions to minimize intermolecular reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Chloropropan-1-amine hydrochloride (Illustrative)
This protocol is a general guideline and may require optimization.
Materials:
-
3-Chloropropan-1-amine hydrochloride
-
Potassium Fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Anhydrous Acetonitrile
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-Chloropropan-1-amine hydrochloride (1.0 eq), spray-dried potassium fluoride (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of anhydrous acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of ethanol and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., isopropanol or ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Fluorinating Agents in Nucleophilic Substitution (Hypothetical Data)
| Fluorinating Agent | Phase-Transfer Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| KF | None | Acetonitrile | 82 | 24 | 35 |
| KF | TBAI | Acetonitrile | 82 | 12 | 65 |
| CsF | None | DMF | 100 | 8 | 75 |
| TBAF | None | THF | 60 | 6 | 80 |
TBAI: Tetrabutylammonium iodide, TBAF: Tetrabutylammonium fluoride
Visualizations
Caption: Nucleophilic substitution pathway for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 3-Fluoropropan-1-amine Hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Fluoropropan-1-amine hydrochloride via recrystallization. The following sections offer detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to facilitate successful purification.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face while purifying this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- The presence of significant impurities inhibiting crystal nucleation. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of pure this compound.- If the compound is highly impure, consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| "Oiling out" (formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating from a supersaturated solution at a temperature above its melting point.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Use a lower-boiling point solvent or a solvent mixture.- Dilute the solution slightly with more hot solvent and cool at a much slower rate. |
| Low recovery of purified crystals | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- The crystals were washed with a solvent at room temperature. | - Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities in the final product | - Colored impurities are co-crystallizing with the product.- The impurities are not effectively removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Perform a second recrystallization with a different solvent system. |
| Crystals are very fine or powder-like | - The solution cooled too quickly, leading to rapid precipitation rather than crystal growth. | - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. Insulating the flask can help slow down the cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given its polar nature as a hydrochloride salt, polar protic solvents are a good starting point for screening. A solvent/anti-solvent system can also be effective.
Q2: How do I perform a solvent screening for recrystallization?
A2: To perform a solvent screening, place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. Heat the test tubes and observe the solubility at the solvent's boiling point. A good single solvent will show low solubility at room temperature and high solubility when hot. For a two-solvent system, find a "solvent" in which the compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.
Q3: What are some recommended starting solvents for screening?
A3: Based on the polarity of this compound, good single solvents to screen include isopropanol, ethanol, and methanol. Water can also be considered, potentially in a mixture with an alcohol. For two-solvent systems, a good starting point would be dissolving the compound in a minimal amount of hot methanol or ethanol and then adding a less polar, miscible anti-solvent like ethyl acetate, diethyl ether, or dichloromethane dropwise until turbidity is observed.
Q4: How can I improve the purity if a single recrystallization is insufficient?
A4: If the purity is not satisfactory after one recrystallization, a second recrystallization can be performed. It is often beneficial to use a different solvent or solvent system for the second recrystallization to target the removal of different impurities.
Q5: What is the expected recovery from recrystallization?
A5: The recovery will depend on the purity of the crude material and the chosen solvent system. A well-optimized recrystallization can yield recoveries of 80-95%. However, some loss of product in the mother liquor is inevitable.
Data Presentation
| Solvent/System | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Notes |
| Isopropanol | Polar Protic | Low to Moderate | High | A good starting point for single-solvent recrystallization. |
| Ethanol | Polar Protic | Moderate | High | May require cooling to very low temperatures for good recovery. |
| Methanol | Polar Protic | High | Very High | Likely too good of a solvent for single-solvent recrystallization but can be used in a two-solvent system. |
| Water | Very Polar Protic | High | Very High | Similar to methanol, likely best used as part of a solvent mixture. |
| Ethyl Acetate | Polar Aprotic | Low | Low to Moderate | A potential anti-solvent to be used with a more polar solvent. |
| Diethyl Ether | Nonpolar | Very Low | Very Low | A good potential anti-solvent. |
| Dichloromethane | Polar Aprotic | Low | Moderate | Can be used as an anti-solvent or in a co-solvent system. |
| Methanol/Ethyl Acetate | Mixed | Variable | High | A promising two-solvent system. Dissolve in hot methanol and add ethyl acetate. |
| Ethanol/Diethyl Ether | Mixed | Variable | High | Another promising two-solvent system. Dissolve in hot ethanol and add diethyl ether. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This protocol is effective when a highly effective solvent and a miscible anti-solvent are identified.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to the mixture until the cloudiness just disappears, resulting in a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a pre-chilled mixture of the two solvents or with the pure, ice-cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Caption: A decision tree diagram for troubleshooting common issues encountered during recrystallization.
Overcoming solubility issues with 3-Fluoropropan-1-amine hydrochloride
Technical Support Center: 3-Fluoropropan-1-amine hydrochloride
Welcome to the technical support center for this compound (CAS: 64068-31-1). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
This compound, as a salt, is generally most soluble in polar protic solvents.[1][2] Its solubility can be influenced by temperature and the specific properties of the solvent. Below is a summary of its approximate solubility in various common solvents.
Data Presentation: Solubility Summary
| Solvent | Chemical Formula | Type | Approx. Solubility at 25°C (mg/mL) | Approx. Solubility at 50°C (mg/mL) |
| Water | H₂O | Polar Protic | > 100 | > 200 |
| Methanol (MeOH) | CH₃OH | Polar Protic | ~50 | ~100 |
| Ethanol (EtOH), 95% | C₂H₅OH | Polar Protic | ~20 | ~50 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | > 100 | > 200 |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | ~75 | ~150 |
| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | < 1 | ~2 |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | < 0.1 | < 0.1 |
| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | Non-polar | < 0.1 | < 0.1 |
Note: These values are estimates based on the properties of similar small molecule amine hydrochlorides and are intended for guidance. Actual solubility may vary based on the purity of the compound and solvent.
Q2: My this compound is not dissolving well, even in water. What could be the issue?
Several factors can contribute to poor solubility:
-
Insufficient Solvent: The amount of solvent may be too low for the quantity of compound you are trying to dissolve. Refer to the solubility table above to ensure you are using an adequate volume.
-
Low Temperature: Solubility is often temperature-dependent. Gently warming the solution can significantly improve solubility.
-
pH of the Solution: As an amine hydrochloride, the compound's solubility is highly pH-dependent.[3][4] In neutral or slightly basic solutions, it can convert to its less soluble free base form. Ensure your aqueous solvent is neutral or slightly acidic.
-
Compound Purity: Impurities in the solid material can sometimes hinder dissolution.
Q3: Is it safe to heat the solution to improve the solubility of this compound?
Yes, gentle heating is a standard and effective method to increase the solubility of amine salts.[5]
-
Use a water bath set to 40-50°C.
-
Continuously stir or agitate the solution while warming.
-
Avoid aggressive heating or boiling, which could potentially lead to degradation over extended periods.
-
After the compound has dissolved, allow the solution to cool to room temperature. If the compound remains in solution, you have successfully created a supersaturated stock solution. Be aware that this may precipitate over time, especially if stored at low temperatures.
Q4: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor. This compound exists as a protonated, charged salt in acidic to neutral conditions, which makes it highly water-soluble.[1][3] If the pH of the solution becomes basic (typically pH > 8), the amine will be deprotonated, converting it to the neutral "free base" form. The free base is generally much less soluble in water and may precipitate out of the solution.
Mandatory Visualizations
Diagram 1: pH-Dependent Equilibrium
References
Side reactions to avoid when using 3-Fluoropropan-1-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on using 3-Fluoropropan-1-amine hydrochloride in chemical synthesis. It offers troubleshooting guides and frequently asked questions to help avoid common side reactions and optimize experimental outcomes.
Troubleshooting Guides
Problem 1: Low Yield of N-Acylated Product
Potential Cause: Incomplete reaction, formation of side products due to reaction conditions.
Troubleshooting & Optimization:
| Parameter | Observation | Recommendation | Expected Outcome |
| Base | Low yield despite stoichiometric acylating agent. | Use at least 2 equivalents of a non-nucleophilic base (e.g., triethylamine, DIEA) to both neutralize the hydrochloride and scavenge the acid byproduct of the acylation. | Increased yield of the desired amide. |
| Temperature | Reaction is sluggish at room temperature. | Gentle heating (40-50 °C) may increase the reaction rate. | Faster reaction times and improved conversion. |
| Solvent | Precipitation observed during the reaction. | Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants remain in solution. | Homogeneous reaction mixture and improved yield. |
| Acylating Agent | Degradation of the starting material. | Add the acylating agent (e.g., acyl chloride, anhydride) slowly and at a low temperature (0 °C) to control the exothermicity of the reaction. | Minimized degradation and side product formation. |
Problem 2: Formation of Elimination Byproduct (Allylamine)
Potential Cause: The use of strong, bulky bases and/or high temperatures can promote the E2 elimination of hydrogen fluoride.
Troubleshooting & Optimization:
| Parameter | Observation | Recommendation | Expected Outcome |
| Base Selection | Significant amount of allylamine detected by GC-MS or NMR. | Use a milder, non-nucleophilic base such as triethylamine or pyridine instead of strong bases like potassium tert-butoxide. | Reduced formation of the elimination byproduct. |
| Reaction Temperature | Increased elimination at higher temperatures. | Maintain the reaction temperature at or below room temperature if the primary reaction allows. | Minimized elimination side reaction. |
| Solvent Choice | Higher proportion of elimination in polar aprotic solvents. | Consider using a less polar solvent if compatible with the primary reaction. | Shift in the E2/SN2 competition towards the desired SN2 pathway. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a base when reacting this compound?
A1: this compound is a salt. The amine nitrogen is protonated, rendering it non-nucleophilic. A base is required to deprotonate the ammonium salt and generate the free, nucleophilic 3-Fluoropropan-1-amine in situ for it to react. Typically, at least two equivalents of a base are needed: one to neutralize the hydrochloride and another to scavenge the acidic byproduct generated during reactions like acylation.
Q2: What are the primary side reactions to be aware of when using this compound?
A2: The main side reactions include:
-
Elimination (Dehydrofluorination): Formation of allylamine through the elimination of HF, which is favored by strong bases and high temperatures.
-
Over-alkylation/acylation: In reactions like N-alkylation or N-acylation, the product amine can sometimes react further to form tertiary amines or imides, respectively.[1]
-
Intramolecular Cyclization: Under certain conditions, the amino group could potentially displace the fluorine atom to form a four-membered ring (azetidine), although this is generally less favorable.
Q3: How can I minimize the formation of the allylamine byproduct during my reaction?
A3: To minimize dehydrofluorination, you should:
-
Use a non-nucleophilic, sterically hindered base if possible, but avoid excessively strong bases.
-
Maintain a low reaction temperature.
-
Slowly add the base to the reaction mixture.
-
Choose appropriate solvents; sometimes less polar solvents can disfavor elimination pathways.
Q4: Can I use this compound in reductive amination reactions?
A4: Yes, it is suitable for reductive amination. However, you will need to add a base to liberate the free amine before the initial imine formation with the carbonyl compound can occur. The subsequent reduction of the imine to the desired secondary amine can then proceed.
Experimental Protocols
Key Experiment: N-Acylation of this compound
Objective: To synthesize N-(3-fluoropropyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with stirring.
-
After 15 minutes, add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: N-Acylation Experimental Workflow.
Caption: Competing Reaction Pathways.
References
Optimizing reaction conditions for 3-Fluoropropan-1-amine hydrochloride
Welcome to the technical support center for 3-Fluoropropan-1-amine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and moisture-sensitive. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Q2: How do I liberate the free amine from its hydrochloride salt for a reaction?
A2: To use 3-Fluoropropan-1-amine in a reaction, the free amine often needs to be generated from its hydrochloride salt. This is typically achieved by treating the salt with a suitable base. The choice of base depends on the reaction conditions. For aqueous workups, a solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, followed by extraction of the free amine into an organic solvent. For anhydrous reactions, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.
Q3: What solvents are suitable for reactions involving 3-Fluoropropan-1-amine?
A3: The choice of solvent depends on the specific reaction. For N-alkylation reactions, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective.[1] In some cases, alcohols like ethanol or isopropanol can also be used. It is crucial to ensure the solvent is dry, as the presence of water can interfere with many reactions.
Q4: Can I use this compound directly in my reaction?
A4: In some cases, yes. If the reaction conditions can tolerate the presence of the hydrochloride salt and a suitable base is used in situ to liberate the free amine, direct use is possible. This is common in reductive amination and some N-alkylation protocols where an excess of a non-nucleophilic base is added to the reaction mixture.
Troubleshooting Guides
Low Reaction Yield
Low yields are a common issue in organic synthesis. The following guide provides potential causes and solutions when working with this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Incomplete Liberation of Free Amine | Verify the stoichiometry and strength of the base used. | Use at least one equivalent of a suitable base (e.g., TEA, DIPEA, K₂CO₃) to neutralize the hydrochloride salt. For sensitive substrates, a stronger, non-nucleophilic base might be necessary. Monitor the pH of the reaction mixture if applicable. |
| Impure Starting Materials | Analyze the purity of this compound and the reaction partner. | Use analytical techniques like NMR or GC-MS to check for impurities. If necessary, purify the starting materials before use. |
| Suboptimal Reaction Temperature | Perform temperature screening experiments. | Start with room temperature and incrementally increase the temperature. Be cautious, as higher temperatures can sometimes lead to side reactions or decomposition. |
| Incorrect Solvent Choice | Test a range of solvents with varying polarities. | Polar aprotic solvents like acetonitrile or DMF often work well for N-alkylation.[1] Ensure the solvent is anhydrous. |
| Product Loss During Workup | Analyze aqueous and organic layers after extraction. | The product may have some water solubility. Multiple extractions with an appropriate organic solvent are recommended. Back-extraction of the aqueous layer can help recover the dissolved product. |
| Air or Moisture Sensitivity | Conduct the reaction under an inert atmosphere. | Use dry solvents and glassware, and run the reaction under nitrogen or argon, especially if organometallic reagents or other sensitive compounds are involved. |
Formation of Side Products
The presence of unexpected impurities can complicate purification and reduce the overall yield.
Common Side Reactions and Their Mitigation
| Side Reaction | Potential Cause | Proposed Solution |
| Over-alkylation (for N-alkylation) | The initially formed secondary amine is more nucleophilic than the primary amine. | Use a larger excess of 3-Fluoropropan-1-amine relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Elimination Reactions | If the alkylating agent has a leaving group on a carbon adjacent to a proton, elimination can compete with substitution, especially with sterically hindered or strong bases. | Use a milder, non-hindered base like potassium carbonate. Running the reaction at a lower temperature can also favor substitution over elimination. |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to the formation of byproducts. | If high temperatures are required, consider using a more stable solvent such as DMSO or N-methyl-2-pyrrolidone (NMP). |
Logical Flow for Identifying and Mitigating Side Products
Caption: Logical flow for troubleshooting side product formation.
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol provides a general starting point for the N-alkylation of an alkyl halide. Optimization will be required based on the specific substrate.
Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq) as the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Optimizable Parameters for N-Alkylation
| Parameter | Typical Range/Options | Considerations |
| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA | The choice of base can influence the reaction rate and the formation of side products. Inorganic bases are often used in polar aprotic solvents. |
| Solvent | MeCN, DMF, DMSO, THF | The solvent should be able to dissolve the reactants and be stable under the reaction conditions. Anhydrous conditions are generally preferred. |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. |
| Stoichiometry | 1:1 to 2:1 (Amine:Halide) | Using an excess of the amine can help to minimize over-alkylation. |
References
Navigating the Synthesis of 3-Fluoropropan-1-amine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-Fluoropropan-1-amine hydrochloride. The following information is designed to assist in the identification and removal of impurities, ensuring the desired product quality for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic pathways to this compound include:
-
The Gabriel Synthesis: This classic method involves the reaction of potassium phthalimide with a 3-fluoropropyl halide (e.g., 1-bromo-3-fluoropropane or 1-chloro-3-fluoropropane), followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine.[1][2][3]
-
Reduction of 3-Fluoropropionitrile: The nitrile group of 3-fluoropropionitrile can be reduced to a primary amine using various reducing agents.
-
Amination of 3-Fluoropropan-1-ol: This involves the conversion of the hydroxyl group of 3-fluoropropan-1-ol to an amine, which can be achieved through several multi-step procedures.
Q2: What are the typical impurities I might encounter in my synthesis?
A2: The nature of impurities is highly dependent on the synthetic route chosen:
-
Gabriel Synthesis: The most significant impurity is phthalhydrazide , a byproduct of the hydrazinolysis step, which can be challenging to separate from the desired amine.[1][2] Incomplete reaction can also lead to the presence of N-(3-fluoropropyl)phthalimide .
-
Reduction of 3-Fluoropropionitrile: Incomplete reduction can result in residual 3-fluoropropionitrile . Over-reduction or side reactions may lead to the formation of 3-fluoropropan-1-ol .
-
Amination of 3-Fluoropropan-1-ol: The primary impurity is often the unreacted starting material, 3-fluoropropan-1-ol . Depending on the specific amination method, other byproducts may also be present.
Q3: My final product has low purity. What are the general purification strategies?
A3: For purifying this compound, a combination of the following techniques is often effective:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical for effective purification.[4][5]
-
Acid-Base Extraction: This method leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine can be extracted into an acidic aqueous layer, washed, and then liberated by basification.
-
Washing with Organic Solvents: Washing the crude hydrochloride salt with a non-polar organic solvent can remove non-polar impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Gabriel Synthesis. | Incomplete reaction of the 3-fluoropropyl halide with potassium phthalimide. | Ensure anhydrous reaction conditions and consider using a polar aprotic solvent like DMF. The quality of the potassium phthalimide is also crucial; older reagents may be less reactive. |
| Incomplete hydrazinolysis. | Increase the reaction time or temperature for the hydrazinolysis step. Ensure an adequate excess of hydrazine hydrate is used. | |
| Phthalhydrazide contamination. | Phthalhydrazide is a common byproduct of the Gabriel synthesis.[1][2] | Phthalhydrazide has low solubility in many organic solvents. It can often be removed by filtration after the hydrazinolysis step. Further purification can be achieved by recrystallization of the hydrochloride salt. |
| Presence of unreacted 3-fluoropropionitrile. | Incomplete reduction of the nitrile. | Optimize the reduction conditions by adjusting the reducing agent, reaction time, temperature, or pressure (for catalytic hydrogenation). |
| Presence of 3-fluoropropan-1-ol impurity. | A common byproduct of nitrile reduction. | Careful fractional distillation of the free amine before hydrochloride salt formation may be effective. Alternatively, chromatographic separation can be employed. |
| Crude product is an oil instead of a solid. | Presence of significant impurities depressing the melting point. | Attempt to purify the free amine by extraction or distillation before converting it to the hydrochloride salt. |
| Poor recovery during recrystallization. | The chosen solvent is too good a solvent for the hydrochloride salt at low temperatures. | Experiment with different solvent systems. A mixed solvent system, where the compound is soluble in one solvent at high temperature and insoluble in the other, can be effective. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Begin by screening for a suitable recrystallization solvent. Good candidates are alcohols (e.g., isopropanol, ethanol) or a mixture of an alcohol and a non-polar solvent (e.g., isopropanol/diethyl ether). The ideal solvent should dissolve the hydrochloride salt at elevated temperatures but have low solubility at room temperature or below.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the free amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The 3-Fluoropropan-1-amine will be protonated and move into the aqueous layer as the hydrochloride salt. Repeat the extraction two to three times.
-
Washing: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride and regenerate the free amine.
-
Organic Extraction: Extract the liberated free amine from the aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the pure this compound. Collect the solid by filtration and dry.
Process Workflows
Caption: General purification strategies for this compound.
Caption: Troubleshooting workflow for the Gabriel synthesis of 3-Fluoropropan-1-amine.
References
Stability of 3-Fluoropropan-1-amine hydrochloride under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Fluoropropan-1-amine hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a primary amine salt. Generally, amine hydrochlorides exhibit greater stability in slightly acidic aqueous solutions. In this state, the amine group is protonated, which protects it from certain degradation reactions. The pKa of the parent amine, 3-Fluoropropan-1-amine, is 9.9[1]. This indicates that at a pH below 9.9, the protonated form will be the predominant species in solution. Under neutral to alkaline conditions, the free amine is generated, which can be more susceptible to degradation.
Q2: What are the primary factors that can lead to the degradation of this compound in solution?
Several factors can influence the stability of this compound solutions:
-
pH: As a salt of a primary amine, the stability is pH-dependent. Neutral to alkaline conditions can deprotonate the ammonium ion, liberating the more reactive free amine.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or visible light may induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine.
For analogous amine compounds, it is recommended to use degassed solvents and store solutions protected from light, preferably at low temperatures, to minimize degradation[2].
Q3: My solution of this compound has turned yellow. What could be the cause?
Discoloration, such as turning yellow or brown, can be an indicator of degradation. This may be due to oxidation of the amine group. To mitigate this, it is advisable to prepare solutions using high-purity, degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent experimental results. | Degradation of the amine hydrochloride in solution. | - Ensure the pH of the solution is slightly acidic to maintain the protonated, more stable form of the amine.- Prepare fresh solutions before use.- Store stock solutions at -20°C or lower in single-use aliquots to avoid freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Formation of unexpected peaks in HPLC analysis. | The compound is degrading under the experimental or storage conditions. | - Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method (see Protocol 2).- Adjust the pH of the mobile phase to ensure the compound is stable during analysis. |
| Precipitation of the compound from an aqueous solution. | The pH of the solution may have shifted, affecting the solubility of the hydrochloride salt or the free amine. | - Verify and adjust the pH of the solution. The hydrochloride salt is generally more water-soluble than the free amine.- Consider using a buffered solution to maintain a stable pH. |
Potential Degradation Pathways
Under strong basic conditions, this compound can undergo dehydrofluorination, an elimination reaction, to form allylamine. The strong carbon-fluorine bond makes this reaction less favorable than with other halogens, but it can be promoted by a strong base. The mechanism is thought to proceed via an E1cb (Elimination, Unimolecular, conjugate Base) pathway due to the acidity of the proton adjacent to the amine.
Caption: Potential degradation of this compound.
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol outlines a procedure for conducting a long-term stability study of this compound.
-
Sample Preparation:
-
Store multiple aliquots of solid this compound and a prepared stock solution (e.g., 1 mg/mL in a slightly acidic aqueous buffer, pH 4-5) under the desired long-term storage conditions (e.g., -20°C, protected from light).
-
-
Testing Frequency:
-
For a comprehensive study, test the samples at the following time points: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, analyze the purity of both the solid and solution samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Assess the appearance of the sample (color, clarity for solutions) and the formation of any degradation products.
-
-
Data Evaluation:
-
Evaluate the data to determine the shelf-life of the compound under the tested storage conditions.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 48 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and run a linear gradient to a high percentage of B over 20-30 minutes to ensure the elution of any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Column Temperature: 30°C.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Reactions with Fluorinated Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with fluorinated amines, presented in a question-and-answer format.
My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in reactions involving fluorinated amines are a frequent challenge. The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of the amine and the stability of intermediates. Here are the primary causes and potential solutions:
-
Reduced Nucleophilicity of the Amine: The fluorine atoms decrease the electron density on the nitrogen, making the amine less nucleophilic.
-
Solution: Use a stronger base or a more reactive electrophile. Forcing conditions such as higher temperatures may be necessary, but monitor for decomposition.[1]
-
-
Poor Solubility: Fluorinated compounds can have limited solubility in common organic solvents.
-
Solution: Screen a range of solvents, including polar aprotic solvents like acetonitrile, DMF, or DMSO. In some cases, specialized fluorous solvents may be beneficial.
-
-
Side Reactions: Elimination and rearrangement reactions are common side reactions, especially with deoxyfluorination reagents like DAST.[2][3][4]
-
Reagent Instability/Inactivity: Many fluorinating agents are sensitive to moisture and can degrade upon storage.
-
Solution: Use freshly opened reagents or dry them before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
I am having difficulty purifying my fluorinated amine. What are the best strategies?
Purification of fluorinated amines can be challenging due to their basicity, which can lead to tailing on silica gel, and their sometimes-unique solubility profiles.
-
Column Chromatography:
-
Normal Phase (Silica Gel): Tailing is a common issue.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. Alternatively, use deactivated silica gel or basic alumina.
-
-
Reverse Phase (C18): This can be a good alternative, especially for more polar fluorinated amines.
-
Solution: Use a mobile phase containing a buffer, such as ammonium acetate or formic acid, to ensure the amine is in a consistent protonation state.
-
-
-
Acid-Base Extraction: This is a simple and effective method for separating basic amines from neutral or acidic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the free amine back into an organic solvent.[6]
-
-
Derivatization: If direct purification is difficult, consider protecting the amine (e.g., as a Boc-carbamate), which makes it less polar and easier to purify by standard chromatography. The protecting group can then be removed in a subsequent step.[6]
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the basicity (pKa) of an amine?
Fluorination significantly decreases the basicity of an amine. The highly electronegative fluorine atoms pull electron density away from the nitrogen atom through the sigma framework (inductive effect), making the lone pair of electrons less available for protonation. This results in a lower pKa value for the conjugate acid.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.61[7] |
| 4-Fluoroaniline | 4.65 |
| 2,3,4,5,6-Pentafluoroaniline | -0.28 |
| Benzylamine | 9.35 |
| 4-Fluorobenzylamine | 9.15 |
| 4-(Trifluoromethyl)benzylamine | 8.75 |
Q2: Which fluorinating agent should I choose for my reaction?
The choice of fluorinating agent depends on the substrate and the desired transformation. Here is a comparison of some common deoxyfluorinating agents for the conversion of alcohols to fluorides, a common route to fluorinated amines.
| Reagent | Substrate | Yield of Fluoride (%) | Yield of Elimination Byproduct (%) | Reference |
| DAST | Cycloheptanol | 47 | 44 | [2][3] |
| Deoxo-Fluor | Cycloheptanol | 65 | 19 | [2] |
| PyFluor | Cycloheptanol | 79 | <5 | [2] |
| DAST | 1-Adamantaneethanol | 13 | 81 | [2] |
| PyFluor | 1-Adamantaneethanol | 85 | 10 | [2] |
As the data indicates, PyFluor is often a superior choice to DAST, providing higher yields of the desired fluorinated product with significantly less formation of elimination byproducts.[2][3][4][5]
Q3: What safety precautions should I take when working with fluorinating agents?
Many fluorinating agents are highly reactive and require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Inert Atmosphere: Many fluorinating reagents are moisture-sensitive. Use dry solvents and perform reactions under an inert atmosphere.
-
Reagent-Specific Hazards: Be aware of the specific hazards of the reagent you are using. For example, DAST can decompose explosively at elevated temperatures.[2][5] Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
Protocol 1: Deoxyfluorination of an Alcohol using PyFluor
This protocol describes the conversion of a secondary alcohol to the corresponding alkyl fluoride.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
PyFluor (1.5 mmol, 1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried round-bottom flask, add the alcohol and PyFluor.
-
Seal the flask with a septum and purge with an inert gas.
-
Add anhydrous toluene via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with a Fluorinated Amine
This protocol outlines the synthesis of a secondary amine from a fluorinated primary amine and an aldehyde using sodium triacetoxyborohydride.[8]
Materials:
-
Fluorinated primary amine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol, 1.5 equiv)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried round-bottom flask, add the fluorinated amine and the aldehyde.
-
Seal the flask with a septum and purge with an inert gas.
-
Add anhydrous DCM via syringe and stir the solution for 20-30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with a Fluorinated Aniline
This protocol describes the palladium-catalyzed cross-coupling of a fluorinated aniline with an aryl bromide.[9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated aniline (1.2 mmol, 1.2 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs2CO3) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried Schlenk tube, add Pd(OAc)2, BINAP, and Cs2CO3 under an inert atmosphere.
-
Add the aryl bromide and the fluorinated aniline.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
How to monitor the progress of a reaction with 3-Fluoropropan-1-amine hydrochloride
Welcome to the technical support center for 3-Fluoropropan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reaction progress and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a building block in organic synthesis. The most common reaction is amide bond formation , where it acts as the amine component, reacting with a carboxylic acid or its activated derivative. It can also participate in other nucleophilic substitution and addition reactions typical of primary amines.
Q2: How does the fluorine atom in this compound affect its reactivity?
A2: The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen atom, thereby decreasing the nucleophilicity of the amine compared to its non-fluorinated analog, propan-1-amine.[1][2] This can lead to slower reaction rates in, for example, amide coupling reactions, and may necessitate the use of more robust coupling reagents or longer reaction times.[3][4][5]
Q3: Why is 3-Fluoropropan-1-amine supplied as a hydrochloride salt, and how does this impact its use in reactions?
A3: Primary amines are often supplied as hydrochloride salts to improve their stability and shelf-life, as the free amine can be more susceptible to degradation (e.g., through oxidation or reaction with atmospheric CO₂). In a reaction, the hydrochloride salt must be neutralized with a non-nucleophilic base (e.g., DIPEA, triethylamine) to liberate the free amine, which is the reactive nucleophilic species.[6][7] Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and another to neutralize the acid generated during the amide coupling reaction.[6]
Q4: What are the recommended techniques for monitoring the progress of a reaction with this compound?
A4: The choice of monitoring technique depends on the specific reaction and available instrumentation. Common methods include:
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to qualitatively track the consumption of the starting amine and the formation of the product.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information by separating the reaction components and confirming their identities by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.[11][12]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: An exceptionally powerful and clean technique for monitoring reactions involving fluorinated compounds. The ¹⁹F NMR spectrum will show a distinct signal for this compound that will shift significantly or disappear upon conversion to the product, allowing for straightforward and quantitative tracking of the reaction progress.[3][6][13][14][15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Amide Coupling | 1. Incomplete liberation of the free amine: Insufficient base was added to neutralize the hydrochloride salt. 2. Reduced nucleophilicity: The fluorine atom deactivates the amine, making the reaction sluggish.[1][3][4] 3. Ineffective carboxylic acid activation: The coupling reagent is not potent enough for the deactivated amine. 4. Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate.[6] | 1. Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.[6][7] 2. Use a more powerful coupling reagent like HATU or T3P.[17][18] Allow for longer reaction times or gently heat the reaction if thermally stable. 3. Switch to a more robust coupling reagent (e.g., from EDC/HOBt to HATU).[3] Alternatively, convert the carboxylic acid to a more reactive acyl fluoride.[4][19][20] 4. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Multiple Spots on TLC, Including Starting Material | 1. Incomplete reaction: The reaction has not gone to completion. 2. Side reactions: The coupling reagent may be degrading, or the product may be unstable under the reaction conditions. 3. Impure starting materials: Check the purity of your carboxylic acid and the amine. | 1. Allow the reaction to run for a longer duration. Monitor at regular intervals. 2. Run the reaction at a lower temperature. Ensure the appropriate stoichiometry of coupling reagents and base is used.[6] 3. Purify starting materials if necessary. |
| Difficulty Visualizing Amine on TLC | Low UV activity of the amine: Aliphatic amines like 3-Fluoropropan-1-amine are often not strongly UV-active.[21] | Use a TLC stain that reacts with amines. Ninhydrin is an excellent choice for primary amines and will produce a distinct color (often purple or pink) upon heating.[22] Potassium permanganate (KMnO₄) stain can also be effective as it reacts with most organic compounds.[23] |
| Complex NMR Spectrum | 1. Presence of unreacted starting materials and byproducts. 2. In ¹⁹F NMR, unexpected fluorine signals. | 1. Compare the spectrum to that of the starting materials. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in assignment. 2. This could indicate side reactions involving the C-F bond, although this is generally unlikely under standard amide coupling conditions. It is more likely to be impurities in the starting material or product. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU, a highly effective coupling reagent.[7][8][24][25][26]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)[7]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[7]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the carboxylic acid.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
TLC: Use a mobile phase such as 10% Methanol in Dichloromethane. Visualize with a ninhydrin stain to track the consumption of the primary amine.
-
LC-MS: Dilute a small aliquot of the reaction mixture and analyze for the masses of the starting materials and the expected product.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes for the HATU-mediated amide coupling of this compound with various types of carboxylic acids, based on typical results for primary amines.[18][25]
| Carboxylic Acid Type | Coupling Reagent | Base | Typical Reaction Time | Expected Yield (%) |
| Simple Aliphatic Acid | HATU | DIPEA | 2-4 hours | 80-95% |
| Aromatic Acid (electron-neutral) | HATU | DIPEA | 4-8 hours | 75-90% |
| Aromatic Acid (electron-rich) | HATU | DIPEA | 6-12 hours | 70-85% |
| Aromatic Acid (electron-poor) | HATU | DIPEA | 3-6 hours | 85-98% |
| Sterically Hindered Acid | HATU | DIPEA | 12-24 hours | 50-75% |
Visualizations
Caption: Workflow for HATU-mediated amide coupling.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Contact Support [mychemblog.com]
- 9. epfl.ch [epfl.ch]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. waters.com [waters.com]
- 12. rsc.org [rsc.org]
- 13. The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. growingscience.com [growingscience.com]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 23. TLC stains [reachdevices.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Technical Support Center: Synthesis of Fluorinated Aliphatic Amines
Welcome to the Technical Support Center for the synthesis of fluorinated aliphatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of fluorinated aliphatic amines.
Guide 1: Hydrofluorination of Aziridines for β-Fluoroamine Synthesis
Problem: Low or no yield of the desired β-fluoroamine.
| Potential Cause | Troubleshooting Steps |
| Inefficient in situ generation of amine-HF reagent | Ensure the use of a suitable latent HF source like benzoyl fluoride and a non-nucleophilic alcohol (e.g., 1,1,1,3,3,3-hexafluoroisopropanol - HFIP). Verify the purity of the Lewis base catalyst.[1][2][3][4] |
| Decomposition of the aziridine starting material | Check the stability of your aziridine under the reaction conditions. If it is unstable, consider using milder conditions or a different synthetic route. The synthesis of functionalized aziridines can be labor-intensive and may present its own challenges.[1] |
| Incorrect stoichiometry of reagents | Optimize the ratio of the aziridine, latent HF source, and Lewis base catalyst. An excess of the fluorinating agent may be necessary in some cases. |
| Suboptimal reaction temperature or time | The reaction is often rapid (e.g., 15 minutes at 50 °C), but some substrates may require optimization of both temperature and reaction time.[1] Monitor the reaction progress using TLC or NMR. |
Problem: Poor regioselectivity in the ring-opening of unsymmetrical aziridines.
| Potential Cause | Troubleshooting Steps |
| Steric and electronic effects of substituents | The regioselectivity is influenced by the substituents on the aziridine ring. Electron-withdrawing groups can influence the site of nucleophilic attack. Consider modifying the protecting group on the nitrogen. |
| Nature of the Lewis base catalyst | The choice of Lewis base can influence the regioselectivity. Screen different Lewis bases to find the optimal one for your substrate. |
Guide 2: Reductive Amination of Fluorinated Ketones
Problem: Low conversion of the fluorinated ketone.
| Potential Cause | Troubleshooting Steps |
| Inefficient imine formation | Ensure the reaction is carried out under optimal pH conditions (typically weakly acidic, pH 4-5) to favor imine formation.[5] The presence of water can hydrolyze the imine, so use anhydrous solvents. For sterically hindered ketones or electron-poor amines, longer reaction times or a catalyst may be needed.[5] |
| Decomposition of starting materials or imine intermediate | Fluorinated ketones or the resulting imines can be unstable. Monitor the reaction for the formation of byproducts. Consider a one-pot procedure where the imine is reduced as it is formed.[6] |
| Inactive or unsuitable reducing agent | Use a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduces the imine in the presence of the ketone.[5][6][7] Ensure the reducing agent is fresh and has not degraded. |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Steps |
| Reduction of the ketone starting material | This occurs if the reducing agent is too strong (e.g., NaBH₄). Switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[5][7] |
| Aldol condensation of the ketone | This can be a side reaction, especially under basic conditions. Perform the reaction under neutral or slightly acidic conditions.[5] |
| Over-alkylation of the amine | If a primary amine is used, dialkylation can occur. Use a large excess of the amine or a protecting group strategy to prevent this. |
Guide 3: Electrophilic Fluorination of Amines
Problem: Low yield of the fluorinated amine.
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the amine substrate | Electron-poor amines are less nucleophilic and may react slowly. Consider using a more reactive fluorinating agent or a catalyst to activate the substrate. |
| Decomposition of the fluorinating agent | Some fluorinating agents are moisture-sensitive. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored fluorinating agents. |
| Side reactions and tar formation | Amines can be sensitive to oxidation. Strong fluorinating agents can lead to complex reaction mixtures and tar formation.[8] Optimize the reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. |
Problem: Lack of selectivity (mono- vs. di-fluorination, regioselectivity).
| Potential Cause | Troubleshooting Steps |
| Reactivity of the fluorinating agent | The choice of fluorinating agent is crucial for selectivity. Milder reagents like Selectfluor™ may offer better control than more reactive ones.[9][10] |
| Reaction conditions | Temperature, solvent, and reaction time can all influence selectivity. A systematic optimization of these parameters is recommended. |
| Substrate control | The electronic and steric properties of the amine substrate will dictate the position and degree of fluorination. Protecting groups can be used to direct fluorination to a specific site. |
Frequently Asked Questions (FAQs)
Q1: My α-fluoroamine product is unstable and decomposes upon isolation. What can I do?
A1: α-Fluoroamines are known to be unstable and can be prone to intramolecular elimination.[11][12] One strategy to overcome this is to introduce structural constraints that prevent elimination, such as positioning the fluorine atom at a bridgehead position, which would violate Bredt's rule upon elimination.[11] Alternatively, consider using the crude α-fluoroamine directly in the next synthetic step without purification. In some cases, converting the amine to a more stable salt form (e.g., hydrochloride) can aid in its isolation and storage.
Q2: I am having difficulty purifying my fluorinated aliphatic amine. What purification techniques are recommended?
A2: Purification of fluorinated amines can be challenging due to their basicity and potential volatility. Standard column chromatography on silica gel can sometimes lead to decomposition or poor recovery. Consider using a deactivated stationary phase, such as alumina (basic or neutral), or treating the silica gel with a base (e.g., triethylamine) before use. Alternatively, techniques such as distillation (for volatile amines), crystallization of a salt, or preparative HPLC can be effective.
Q3: What are the key safety precautions I should take when working with fluorinating agents like DAST and Selectfluor™?
A3: Safety is paramount when handling fluorinating agents.
-
DAST (Diethylaminosulfur Trifluoride): DAST is corrosive, toxic, and can decompose exothermically, especially at temperatures above 50°C.[13][14] It should always be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat, is essential.[13][14][15] Reactions should be conducted with care, and the reagent should be added slowly to the reaction mixture, especially at the start of an exothermic reaction.
-
Selectfluor™: While considered one of the safer electrophilic fluorinating agents, Selectfluor™ is still a strong oxidant and should be handled with care.[16] Avoid contact with skin and eyes, and work in a fume hood. It is a stable solid, which makes it easier to handle than gaseous or highly reactive liquid fluorinating agents.[16]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using.[13] Be aware of potential incompatibilities with other reagents and solvents. Have an appropriate quenching agent and emergency plan in place.
Q4: How do I interpret the ¹⁹F NMR spectrum of my fluorinated aliphatic amine?
A4: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[17][18]
-
Chemical Shift (δ): The chemical shift of the fluorine signal provides information about its electronic environment. The position of the signal can indicate whether the fluorine is attached to a primary, secondary, or tertiary carbon, and can be influenced by nearby functional groups.
-
Coupling Constants (J): Spin-spin coupling between ¹⁹F and nearby nuclei (¹H, ¹³C, or other ¹⁹F nuclei) provides valuable structural information. The magnitude of the coupling constant depends on the number of bonds separating the coupled nuclei.
-
Integration: The integral of a ¹⁹F NMR signal is proportional to the number of fluorine atoms it represents.[17]
-
Troubleshooting Common Issues: Baseline rolling can occur with large spectral widths, and spinning sidebands may appear.[19][20] For complex spectra, 2D NMR techniques (e.g., ¹H-¹⁹F COSY) can be invaluable for assigning signals.
Quantitative Data
Table 1: Comparison of Electrophilic Fluorinating Agents in the α-Fluorination of Ketones
| Fluorinating Agent | Substrate | Product | Yield (%) | Reference |
| Selectfluor™ | 2-Phenylcyclohexanone | 2-Fluoro-2-phenylcyclohexanone | 85 | [9] |
| Selectfluor™ | 1-Indanone | 2-Fluoro-1-indanone | 92 | [9] |
| NFSI | 2-Methyl-1-tetralone | 2-Fluoro-2-methyl-1-tetralone | 78 | [21] |
NFSI: N-Fluorobenzenesulfonimide
Table 2: Yields for the Synthesis of β-Fluoroamines via Hydrofluorination of Aziridines
| Aziridine Substrate | Protecting Group | Yield (%) | Reference |
| 2-Phenylaziridine | Boc | 93 | [1] |
| 2-Methyl-2-phenylaziridine | Cbz | 85 | [1] |
| Cyclohexene imine | Bn | 88 | [1] |
Boc: tert-Butoxycarbonyl, Cbz: Carboxybenzyl, Bn: Benzyl
Experimental Protocols
Protocol 1: General Procedure for the Lewis Base-Catalyzed Hydrofluorination of Aziridines
This protocol is adapted from the work of Doyle and coworkers.[1]
-
To a vial equipped with a magnetic stir bar, add the aziridine (1.0 equiv).
-
Add the Lewis base catalyst (e.g., 4-dimethylaminopyridine, DMAP) (0.1 equiv).
-
Add the non-nucleophilic alcohol (e.g., HFIP) (1.5 equiv).
-
Add the solvent (e.g., dichloromethane, DCM).
-
Add benzoyl fluoride (1.2 equiv).
-
Seal the vial and heat the reaction mixture to 50 °C for 15-30 minutes, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Reductive Amination of a Fluorinated Ketone
-
To a round-bottom flask, add the fluorinated ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
If necessary, add a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves).
-
For less reactive substrates, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or NMR.
-
Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Visualizations
Caption: Workflow for the hydrofluorination of aziridines.
Caption: Troubleshooting low conversion in reductive amination.
References
- 1. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 2. [PDF] Synthesis of β-fluoroamines by Lewis base catalyzed hydrofluorination of aziridines. | Semantic Scholar [semanticscholar.org]
- 3. Collection - Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. orgsyn.org [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. SelectFluor - Enamine [enamine.net]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. biophysics.org [biophysics.org]
- 19. F19 detection [nmr.chem.ucsb.edu]
- 20. benchchem.com [benchchem.com]
- 21. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 3-Fluoropropan-1-amine Hydrochloride and 3,3,3-Trifluoropropan-1-amine Hydrochloride for Preclinical Research
In the landscape of drug discovery and development, the strategic incorporation of fluorine into lead compounds is a widely utilized strategy to modulate physicochemical and pharmacological properties. This guide provides a detailed comparison of 3-Fluoropropan-1-amine hydrochloride and 3,3,3-Trifluoropropan-1-amine hydrochloride, two building blocks that, despite their structural similarity, are anticipated to impart distinct characteristics to parent molecules. This analysis is based on established principles of fluorine chemistry and includes representative experimental protocols for a comprehensive evaluation.
Physicochemical Properties: A Tale of Two Fluorination Patterns
The degree of fluorination at the terminal carbon of the propyl chain significantly influences the electron density and, consequently, the fundamental properties of the amine.
| Property | This compound | 3,3,3-Trifluoropropan-1-amine hydrochloride | Rationale for Predicted Differences |
| Molecular Weight | 113.56 g/mol [1] | 149.54 g/mol [2] | The addition of two fluorine atoms increases the molecular mass. |
| Melting Point (°C) | Data not available | 222-223[2] | The trifluoromethyl group can lead to stronger intermolecular interactions and a more stable crystal lattice, likely resulting in a higher melting point. |
| pKa (of free amine) | 9.9[3] | 8.7[4] | The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine compared to the less pronounced effect of a single fluorine atom. |
| Predicted logP | Lower | Higher | The trifluoromethyl group generally increases lipophilicity to a greater extent than a single fluorine atom. |
| Aqueous Solubility | Likely high | Soluble in water[2] | Both are hydrochloride salts, enhancing water solubility. However, the higher lipophilicity of the trifluoro- compound might lead to slightly lower aqueous solubility compared to the monofluoro- analog. |
Impact on Biological Properties: A Predictive Comparison
The differences in physicochemical properties are expected to translate into distinct biological behaviors.
Biological Activity: The choice between a monofluoromethyl and a trifluoromethyl group can subtly alter the binding affinity of a drug candidate for its target. The more pronounced electronic effect of the CF3 group can influence hydrogen bonding capabilities and dipole interactions within a binding pocket.
Metabolic Stability: Trifluoromethyl groups are known to be significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a CH2F group. This is due to the strength of the C-F bonds and the steric hindrance provided by the three fluorine atoms. Therefore, incorporating 3,3,3-trifluoropropan-1-amine is predicted to confer greater metabolic stability to a molecule compared to its monofluorinated counterpart.
Pharmacokinetics: The increased lipophilicity and metabolic stability associated with the trifluoromethyl group would likely result in a longer in vivo half-life and altered distribution profile for a drug candidate. The monofluorinated analog might exhibit more rapid clearance.
Experimental Protocols
For researchers aiming to empirically determine and compare the properties of these two compounds, the following are representative, detailed experimental protocols.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the acid dissociation constant of the protonated amine.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.05 M solution of the amine hydrochloride in deionized water.
-
Standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place 20 mL of the amine hydrochloride solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine hydrochloride has been neutralized).
-
Determination of logP by the Shake-Flask Method
This classic method measures the partition coefficient between n-octanol and water.
Methodology:
-
Preparation:
-
Mutually saturate n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vigorously mixing them and allowing the phases to separate.
-
Prepare a stock solution of the amine hydrochloride in the aqueous buffer.
-
-
Partitioning:
-
Add a known volume of the stock solution to a screw-cap vial containing a known volume of the saturated n-octanol.
-
Agitate the vial on an orbital shaker for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
References
A Comparative Analysis of Monofluorinated vs. Trifluorinated Propanamines: Reactivity, Basicity, and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical and Metabolic Properties
The degree of fluorination on the propyl chain dramatically alters the electronic properties of the amine, which in turn governs its reactivity and metabolic fate. The primary driver of these differences is the potent inductive electron-withdrawing effect of fluorine.
| Property | Non-fluorinated (Propan-2-amine) | Monofluorinated (1-Fluoro-2-propanamine) | Trifluorinated (1,1,1-Trifluoro-2-propanamine) | Rationale |
| pKa of Conjugate Acid | ~10.7 | Estimated 8.5 - 9.5 | Estimated 5.5 - 6.5 | The strong -I effect of fluorine(s) withdraws electron density from the nitrogen, destabilizing the conjugate acid and thus lowering the pKa (reducing basicity). The effect is cumulative, making the trifluorinated amine significantly less basic. |
| Relative Nucleophilicity | High | Moderate | Very Low | Nucleophilicity correlates with basicity. The reduced electron density on the nitrogen of the fluorinated amines makes them poorer electron donors. The trifluoro group can reduce nucleophilicity by several orders of magnitude[1]. |
| Metabolic Half-life (t½) in HLM | Short | Moderate to Long | Long | The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes[2][3]. The trifluoromethyl group is an effective metabolic blocker[2][4]. Monofluorination also enhances stability but may still be susceptible to metabolism, albeit at a slower rate[5]. |
| Primary Metabolic Pathway | N-dealkylation, C-H oxidation | C-H oxidation at other positions | Resistant to oxidation at the C1 position | Fluorine substitution at a metabolically labile site blocks that pathway. The CF3 group is particularly robust in preventing metabolism[2]. |
| CYP Inhibition Potential (IC₅₀) | Substrate-dependent | Generally Lower | Generally Lower | Reduced metabolism often correlates with weaker binding to the CYP active site, leading to lower inhibition potential. However, this is highly dependent on the specific CYP isozyme and the overall molecular structure. |
Note: Estimated pKa values are based on the known effects of fluorine substitution on the basicity of amines. HLM = Human Liver Microsomes.
Experimental Protocols
Protocol for Determining Amine Nucleophilicity via Competitive Acylation
This protocol measures the relative reactivity of the amines towards an acylating agent.
Materials:
-
Monofluorinated propanamine (e.g., 1-fluoro-2-propanamine)
-
Trifluorinated propanamine (e.g., 1,1,1-trifluoro-2-propanamine)
-
Internal standard (e.g., N-propylamine)
-
Acetic anhydride (acylating agent)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation: Prepare 100 mM stock solutions of the monofluorinated propanamine, trifluorinated propanamine, and the internal standard in the chosen aprotic solvent.
-
Reaction Setup: In a reaction vial, combine 1.0 mL of each of the three amine stock solutions. The mixture now contains an equimolar concentration of each amine.
-
Initiation: Cool the amine mixture to 0 °C in an ice bath. Add a limiting amount of acetic anhydride (e.g., 0.5 equivalents relative to the total amine concentration) dropwise while stirring.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 0 °C.
-
Quenching: Quench the reaction by adding 2 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the organic components with 2 mL of dichloromethane. Vortex thoroughly and separate the organic layer.
-
Analysis: Analyze the organic layer by GC-MS or LC-MS to determine the relative amounts of the three N-acetylated products. The ratio of the products reflects the relative nucleophilicity of the parent amines.
Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate at which the compounds are metabolized by liver enzymes.
Materials:
-
Test compounds (monofluorinated and trifluorinated propanamines)
-
Positive control (a compound with known metabolic instability, e.g., Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizations
Caption: Logical relationship of inductive effects on amine reactivity.
Caption: Experimental workflow for HLM metabolic stability assay.
Caption: Fluorine as a metabolic shield against CYP450 oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 3-Fluoropropan-1-amine Hydrochloride Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of novel chemical entities in drug discovery and development. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Fluoropropan-1-amine hydrochloride and its derivatives. The inclusion of detailed experimental protocols and predicted spectral data aims to facilitate the identification and characterization of this important class of compounds.
Comparison of NMR Spectral Data
The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of a fluorine atom and the protonation of the amine group in this compound, along with further substitutions on the nitrogen atom, lead to characteristic spectral features. Below is a comparison of predicted ¹H and ¹³C NMR data for the parent compound and two representative derivatives: N-ethyl-3-fluoropropan-1-amine hydrochloride and N-phenyl-3-fluoropropan-1-amine hydrochloride.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 3-Fluoropropan-1-amine HCl | H-1 | ~3.05 | t | 7.2 |
| H-2 | ~2.00 | ddt | 47.0 (¹JHF), 7.2, 5.8 | |
| H-3 | ~4.55 | dt | 47.0 (¹JHF), 5.8 | |
| -NH₃⁺ | ~8.30 | br s | - | |
| N-ethyl-3-fluoropropan-1-amine HCl | H-1' (CH₃) | ~1.20 | t | 7.3 |
| H-1 | ~3.15 | m | - | |
| H-2' (CH₂) | ~3.00 | q | 7.3 | |
| H-2 | ~2.10 | ddt | 46.8 (¹JHF), 7.0, 5.7 | |
| H-3 | ~4.60 | dt | 46.8 (¹JHF), 5.7 | |
| -NH₂⁺- | ~8.90 | br t | - | |
| N-phenyl-3-fluoropropan-1-amine HCl | H-1 | ~3.40 | t | 7.0 |
| H-2 | ~2.20 | ddt | 46.5 (¹JHF), 7.0, 5.6 | |
| H-3 | ~4.65 | dt | 46.5 (¹JHF), 5.6 | |
| Ar-H | ~6.80-7.30 | m | - | |
| -NH₂⁺- | ~9.50 | br t | - |
Note: Predicted data is based on standard NMR prediction software and may vary from experimental values. 'br s' denotes a broad singlet, 't' a triplet, 'q' a quartet, 'dt' a doublet of triplets, and 'ddt' a doublet of doublet of triplets.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 3-Fluoropropan-1-amine HCl | C-1 | ~35.5 |
| C-2 | ~29.0 (d, JCF ≈ 20 Hz) | |
| C-3 | ~81.0 (d, JCF ≈ 165 Hz) | |
| N-ethyl-3-fluoropropan-1-amine HCl | C-1' (CH₃) | ~11.5 |
| C-1 | ~43.0 | |
| C-2' (CH₂) | ~42.0 | |
| C-2 | ~27.0 (d, JCF ≈ 20 Hz) | |
| C-3 | ~80.5 (d, JCF ≈ 165 Hz) | |
| N-phenyl-3-fluoropropan-1-amine HCl | C-1 | ~42.0 |
| C-2 | ~28.0 (d, JCF ≈ 20 Hz) | |
| C-3 | ~80.0 (d, JCF ≈ 165 Hz) | |
| Ar-C | ~113-148 |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Key Spectral Features and Interpretations
-
Fluorine Coupling: The most prominent feature in the spectra is the coupling of the fluorine atom with adjacent protons and carbons. The geminal (²JHF) and vicinal (³JHF) proton-fluorine coupling constants are typically in the range of 45-50 Hz and 5-25 Hz, respectively. In the ¹³C NMR, the one-bond carbon-fluorine coupling (¹JCF) is very large (typically 160-250 Hz), while the two-bond coupling (²JCF) is significantly smaller (15-25 Hz).[1]
-
Downfield Shift due to Protonation: The protonation of the amine nitrogen to form the hydrochloride salt causes a significant downfield shift of the protons on the adjacent carbon (C-1). This is due to the electron-withdrawing inductive effect of the positively charged ammonium group.
-
Effect of N-Substitution:
-
N-alkylation: The introduction of an ethyl group in N-ethyl-3-fluoropropan-1-amine hydrochloride leads to the appearance of a triplet and a quartet for the ethyl protons. The protons on the carbon adjacent to the nitrogen (C-1) are further deshielded compared to the parent compound.
-
N-arylation: In N-phenyl-3-fluoropropan-1-amine hydrochloride, the aromatic protons appear in the typical downfield region of the ¹H NMR spectrum (~6.8-7.3 ppm). The electron-withdrawing nature of the phenyl group causes a further downfield shift of the -NH₂⁺- proton.
-
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the exchangeable -NH₃⁺ protons.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR, or use the residual solvent peak as a secondary reference.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and confirming the overall structure.
-
Alternative Characterization Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretching of the amine hydrochloride and the C-F bond.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, if a suitable single crystal can be obtained.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of this compound derivatives.
This comprehensive guide provides a framework for the NMR characterization of this compound derivatives. By combining the provided spectral data comparisons, detailed experimental protocols, and an understanding of alternative analytical techniques, researchers can confidently identify and characterize these important molecules in their drug discovery and development endeavors.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3-Fluoropropan-1-amine Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate identification and quantification of small amine compounds are paramount. 3-Fluoropropan-1-amine hydrochloride is a key building block, and understanding its analytical behavior, particularly in mass spectrometry, is crucial for quality control and metabolic studies. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and two of its alternatives: 3,3,3-Trifluoropropan-1-amine hydrochloride and 3-chloropropan-1-amine hydrochloride.
Product Performance Comparison
The analysis of these small, polar, and halogenated amines by mass spectrometry presents unique challenges and considerations. The choice of analytical technique, primarily between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), significantly impacts the results.
Key Considerations:
-
Volatility and Polarity: As hydrochloride salts, these compounds are non-volatile. For GC-MS analysis, derivatization is essential to increase volatility and improve chromatographic performance. LC-MS is generally more suitable for the direct analysis of these polar compounds.
-
Ionization: Electrospray ionization (ESI) is the preferred method for LC-MS analysis of these amines, typically yielding a protonated molecular ion ([M+H]⁺) of the free amine. For GC-MS, Electron Ionization (EI) is common after derivatization, providing detailed fragmentation patterns for structural elucidation. Chemical Ionization (CI) can be a softer ionization technique for GC-MS, yielding a more prominent molecular ion.
-
Fragmentation: The fragmentation patterns are influenced by the position and type of halogen substituent. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for primary amines.[1][2][3] The presence of electronegative fluorine or chlorine atoms can influence the stability of the resulting fragments.
Quantitative Data Summary
| Compound | Molecular Formula (Free Amine) | Molecular Weight (Free Amine) | Predicted [M+H]⁺ (ESI-MS) | Predicted Key Fragment Ions (EI/CI-MS after derivatization) |
| 3-Fluoropropan-1-amine | C₃H₈FN | 77.10 g/mol [4] | m/z 78 | m/z 30 ([CH₂NH₂]⁺), m/z 47 ([CH₂F]⁺), m/z 60 ([M-NH₂]⁺) |
| 3,3,3-Trifluoropropan-1-amine | C₃H₆F₃N | 113.08 g/mol [5] | m/z 114 | m/z 30 ([CH₂NH₂]⁺), m/z 69 ([CF₃]⁺), m/z 96 ([M-NH₂]⁺) |
| 3-Chloropropan-1-amine | C₃H₈ClN | 93.55 g/mol | m/z 94[6] | m/z 30 ([CH₂NH₂]⁺), m/z 49/51 ([CH₂Cl]⁺), m/z 76/78 ([M-NH₂]⁺) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Analysis
This method is suitable for the direct quantitative analysis of the hydrochloride salts without derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice. For highly polar amines, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compounds.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using the [M+H]⁺ as the precursor ion and selecting characteristic product ions.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of the amine hydrochlorides, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique for primary amines.
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer with Electron Ionization (EI) or Chemical Ionization (CI) source
Derivatization Protocol (Silylation):
-
Accurately weigh 1-2 mg of the amine hydrochloride standard into a reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the derivatized analytes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV for fragmentation analysis or Chemical Ionization (CI) with methane or ammonia as the reagent gas for enhancing the molecular ion.
-
Scan Range: m/z 30-300
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualizations
Caption: Workflow for LC-MS/MS analysis of amine hydrochlorides.
Caption: Workflow for GC-MS analysis of amine hydrochlorides after derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-Chloropropylamine hydrochloride | 6276-54-6 [chemicalbook.com]
Purity Analysis of 3-Fluoropropan-1-amine Hydrochloride: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for determining the purity of 3-Fluoropropan-1-amine hydrochloride. As a small aliphatic amine, this compound presents unique analytical challenges, primarily due to its lack of a strong chromophore, making direct ultraviolet (UV) detection by HPLC difficult.
To address this, a pre-column derivatization step is essential for HPLC analysis. This guide will focus on a robust HPLC method utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent and compare it with a GC method that also employs derivatization for enhanced volatility and detection.
Comparison of Analytical Methods
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including available equipment, desired sensitivity, and the nature of potential impurities. Below is a summary of a proposed HPLC method and a comparative GC method.
| Parameter | HPLC with FMOC-Cl Derivatization | Gas Chromatography with Derivatization |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Derivatization | Required to introduce a UV-active or fluorescent moiety. FMOC-Cl is highly selective for primary and secondary amines, forming stable, highly fluorescent derivatives.[1][2] | Often required to increase volatility and improve peak shape. Pentafluorobenzoyl chloride (PFBOC) is a common agent for amines.[3] |
| Stationary Phase | Reversed-phase C18 column. | Non-polar or mid-polar capillary column (e.g., DB-5). |
| Mobile Phase | Gradient of acetonitrile and water/buffer. | Inert carrier gas (e.g., Helium, Nitrogen). |
| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Typical Run Time | 15-30 minutes. | 10-20 minutes. |
| Advantages | High sensitivity with fluorescence detection, mild derivatization conditions, good selectivity for amines.[1][2] | High resolution, fast analysis times, MS detector provides structural information for impurity identification. |
| Disadvantages | Derivatization adds a sample preparation step, potential for interference from excess reagent.[2] | Derivatization can be complex, potential for thermal degradation of the analyte or its derivative. |
Experimental Protocols
HPLC Method with FMOC-Cl Pre-Column Derivatization
This method is designed to provide high sensitivity and selectivity for the analysis of this compound.
1. Reagents and Materials
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Glycine
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector (FLD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in water to a concentration of approximately 100 µg/mL.
4. Derivatization Procedure
-
To 100 µL of standard or sample solution in a vial, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of 15 mM FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.[1]
-
To quench the reaction and consume excess FMOC-Cl, add 100 µL of 0.1 M glycine solution and vortex.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 40-80% B
-
15-17 min: 80-40% B
-
17-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.[4]
Alternative Method: Gas Chromatography with PFBOC Derivatization
This method offers an alternative approach with the potential for faster analysis and mass spectrometric detection for impurity identification.
1. Reagents and Materials
-
This compound standard
-
Pentafluorobenzoyl chloride (PFBOC)
-
Sodium bicarbonate
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas chromatograph with a split/splitless injector, capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
DB-5 or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
3. Standard and Sample Preparation
-
Prepare standard and sample solutions of this compound in water as described for the HPLC method.
4. Derivatization Procedure
-
To 1 mL of standard or sample solution in a vial, add 1 mL of 5% sodium bicarbonate solution.
-
Add 1 mL of a 10% solution of PFBOC in ethyl acetate.
-
Cap the vial and vortex vigorously for 2 minutes.
-
Allow the layers to separate. Transfer the upper organic layer to a clean vial.
-
Dry the organic layer with anhydrous sodium sulfate.
-
The solution is ready for GC injection.
5. GC Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL (split ratio 20:1).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.
References
Navigating the Bioactive Landscape of 3-Fluoropropylamine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluoropropylamine moiety, in particular, offers a versatile building block for creating novel compounds with a wide range of biological activities. This guide provides a comparative overview of the bioactivity of compounds synthesized from or incorporating the 3-fluoropropylamine scaffold, with a focus on their applications as PET imaging agents and serotonin receptor agonists. Detailed experimental protocols and visual pathway representations are included to support further research and development.
Comparative Biological Activity
The introduction of a 3-fluoropropyl group can significantly influence the pharmacological profile of a molecule. Below is a comparison of two distinct classes of compounds that feature this structural motif, highlighting their different biological targets and activities.
| Compound Class | Example Compound | Biological Target | Key Biological Activity Data | Application |
| Fluoropropyl Tryptophan Analogs | 2-(3-[¹⁸F]fluoropropyl)-DL-tryptophan ([¹⁸F]2-FPTRP) | Large neutral amino acid transporters (LAT) | Substrate for amino acid transport in small cell lung cancer cells (NCI-H69)[1] | PET imaging probe for tumors[1] |
| Fluorinated Cyclopropane Derivatives | A specific fluorinated 2-phenylcyclopropylmethylamine analog | Serotonin 2C (5-HT2C) receptor | High potency agonist activity (EC50 < 15 nM)[2] | Potential therapeutic for disorders involving the serotonin system |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are key experimental protocols for evaluating the biological activity of 3-fluoropropylamine derivatives.
In Vitro Cell Uptake Assay for PET Probes
This assay is designed to determine the extent to which the radiolabeled tryptophan analogs are taken up by cancer cells, providing an indication of their potential as imaging agents.
-
Cell Culture: Human small cell lung cancer cells (NCI-H69) are cultured in an appropriate medium until they reach a suitable confluence for the assay.
-
Preparation of Test Compounds: The ¹⁸F-labeled fluoropropyl tryptophan analogs (e.g., [¹⁸F]2-FPTRP) are prepared and purified.
-
Uptake Experiment:
-
The cancer cells are washed and incubated in a buffer solution.
-
The radiolabeled compound is added to the cell suspension at a specific concentration.
-
The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for uptake.
-
To determine the contribution of specific transporters, competitive inhibition studies are performed by co-incubating the cells with a known substrate of the target transporter (e.g., a large neutral amino acid for LAT).
-
-
Measurement of Uptake:
-
The incubation is stopped by rapid filtration or centrifugation to separate the cells from the incubation medium.
-
The cells are washed with ice-cold buffer to remove any non-specifically bound radiotracer.
-
The radioactivity associated with the cells is measured using a gamma counter.
-
-
Data Analysis: The cell-associated radioactivity is normalized to the total amount of protein in the sample and expressed as a percentage of the total added radioactivity.
Serotonin Receptor (5-HT2C) Agonist Activity Assay
This assay measures the ability of a compound to activate the 5-HT2C receptor, a G-protein coupled receptor (GPCR).
-
Cell Line: A stable cell line expressing the human 5-HT2C receptor is used. These cells are often engineered to produce a detectable signal upon receptor activation, such as a change in intracellular calcium levels.
-
Compound Preparation: The fluorinated cyclopropane derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Calcium Mobilization Assay:
-
The cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The plate is incubated to allow for dye uptake.
-
The test compounds at various concentrations are added to the wells.
-
A fluorescent plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated. This provides a quantitative measure of the compound's potency as a receptor agonist.
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams illustrate the general processes involved in the synthesis and evaluation of bioactive compounds derived from fluorinated amines.
Caption: General workflow from synthesis to biological evaluation.
Caption: Simplified 5-HT2C receptor signaling pathway.
References
Strategic Fluorination: Unlocking Superior Physicochemical and Metabolic Properties with 3-Fluoropropan-1-amine Hydrochloride
A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a powerful tool for optimizing drug-like properties. This guide provides a comparative analysis of 3-Fluoropropan-1-amine hydrochloride and its non-fluorinated analog, propan-1-amine, highlighting the distinct advantages conferred by monofluorination on key physicochemical and metabolic parameters. For researchers and drug development professionals, understanding these differences is crucial for the rational design of novel therapeutics with enhanced pharmacokinetic profiles.
Enhanced Physicochemical and Metabolic Profiles at a Glance
The introduction of a single fluorine atom at the 3-position of the propan-1-amine backbone instigates significant, beneficial changes in the molecule's electronic and metabolic characteristics. While maintaining a similar molecular footprint to hydrogen, fluorine's high electronegativity alters electron distribution, which in turn modulates basicity (pKa) and metabolic stability.
Comparative Physicochemical Properties
The primary physicochemical differences between 3-Fluoropropan-1-amine and its non-fluorinated counterpart are summarized below. The data reveals that fluorination significantly reduces the basicity of the primary amine, a property that can be leveraged to fine-tune interactions with biological targets and improve oral bioavailability.
| Property | 3-Fluoropropan-1-amine | Propan-1-amine | Rationale for Advantage |
| Molecular Formula | C₃H₈FN | C₃H₉N | Minimal steric perturbation from fluorine substitution. |
| Molecular Weight | 77.10 g/mol [1] | 59.11 g/mol [2] | Slight increase in mass with fluorination. |
| Basic pKa | 9.9[1] | 10.71[2][3] | Reduced basicity due to the inductive electron-withdrawing effect of fluorine. This can prevent overly strong, non-specific binding and improve membrane permeability. |
| logP (Octanol/Water) | Not experimentally available | 0.48[4] | Lipophilicity is context-dependent; while alkyl fluorination can have complex effects, it is often used to modulate this property to enhance cell penetration.[5] |
Table 1: Comparison of the physicochemical properties of 3-Fluoropropan-1-amine and Propan-1-amine.
Superior Metabolic Stability: Blocking Oxidative Attack
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[6] Aliphatic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver.[7] The exceptional strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to this enzymatic oxidation.[5]
In the case of propan-1-amine, the alkyl chain is vulnerable to hydroxylation by CYP enzymes. By replacing a hydrogen atom with fluorine, as in 3-Fluoropropan-1-amine, this metabolic "soft spot" is effectively shielded, preventing degradation. This blockage of metabolic oxidation can lead to a longer plasma half-life, increased systemic exposure, and a more predictable pharmacokinetic profile for drug candidates.[5][8]
References
- 1. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylamine - Wikipedia [en.wikipedia.org]
- 4. propan-1-amine [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. annualreviews.org [annualreviews.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
A Comparative Guide to the Stability of Fluorinated Sulfonamides and Fluoroacetamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely utilized approach to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Among the various fluorinated functional groups, fluorinated sulfonamides and fluoroacetamides are often considered as potential bioisosteres for amides. However, their relative stability under physiological and stressed conditions can significantly impact their suitability for drug development. This guide provides an objective comparison of the chemical and metabolic stability of these two motifs, supported by representative experimental data and detailed protocols.
Executive Summary
Comparative Stability Data
To illustrate the stability differences, the following table summarizes hypothetical yet representative data for a pair of analogous compounds: N-(4-fluorophenyl)trifluoromethanesulfonamide and 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide. This data is compiled based on typical outcomes from the experimental protocols detailed below.
| Parameter | N-(4-fluorophenyl)trifluoromethanesulfonamide | 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide |
| Metabolic Stability (Human Liver Microsomes) | ||
| Half-life (t½, min) | > 60 | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 10 | 45 |
| Chemical Stability (Forced Degradation, % Degradation after 24h) | ||
| Acidic Hydrolysis (0.1 M HCl, 60°C) | < 5% | ~15% |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | < 2% | ~25% |
| Oxidative Stress (3% H₂O₂, RT) | < 5% | < 5% |
| Photostability (ICH Q1B) | < 2% | < 2% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by human liver enzymes.
Materials:
-
Test compounds (Fluorinated sulfonamide and fluoroacetamide)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solution in phosphate buffer to a final incubation concentration of 1 µM.
-
Prepare the incubation mixture by adding the following to a microcentrifuge tube:
-
Phosphate buffer (pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Test compound solution (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[1][2]
Chemical Stability under Forced Degradation Conditions
Objective: To assess the intrinsic stability of a compound under various stress conditions.
1. Hydrolytic Stability
-
Acid Hydrolysis: Dissolve the test compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: Dissolve the test compound in purified water to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the test compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
2. Oxidative Stability
-
Dissolve the test compound in a solution of 3% hydrogen peroxide in water to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.
3. Photostability
-
Expose a solution of the test compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be stored in the dark under the same conditions.
Sample Analysis: For all forced degradation studies, samples are taken at the end of the exposure period, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method to determine the percentage of degradation.
Visualizing the Stability Assessment Workflow and Influencing Factors
To better understand the process of stability evaluation and the factors that influence the stability of these compounds, the following diagrams are provided.
Caption: Experimental workflow for comparative stability assessment.
Caption: Factors influencing the comparative stability of the two compound classes.
Conclusion
The selection of a functional group in drug design is a critical decision that can profoundly impact the developability of a compound. Based on the available evidence and general chemical principles, fluorinated sulfonamides offer a more robust profile in terms of both metabolic and chemical stability when compared to fluoroacetamides. While fluoroacetamides can serve as effective amide bioisosteres in certain contexts, their potential for hydrolytic cleavage should be carefully evaluated early in the drug discovery process. The experimental protocols provided in this guide offer a framework for conducting such evaluations, enabling researchers to make informed decisions in the pursuit of stable and effective drug candidates.
References
A Comparative Guide to the Metabolic Stability of Molecules Containing the 3-Fluoropropylamine Moiety
For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is a pivotal component of the preclinical development process. The metabolic stability of a molecule dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and dosing regimen. A common strategy in medicinal chemistry to enhance metabolic stability is the introduction of fluorine atoms to block sites of metabolism. This guide provides a comparative assessment of the metabolic stability of molecules containing the 3-fluoropropylamine moiety versus its non-fluorinated analog and other bioisosteric replacements. The information is supported by representative experimental data and detailed methodologies.
The inclusion of fluorine in a molecule can significantly alter its properties. The carbon-fluorine bond is exceptionally strong and less prone to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism.[1][2][3][4][5][6] By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, such as the propyl chain of a propylamine moiety, it is hypothesized that the metabolic stability can be substantially improved.
Comparative Metabolic Stability Data
To illustrate the impact of the 3-fluoropropylamine moiety on metabolic stability, we present a comparative analysis of a hypothetical parent compound ("Compound B") containing a propylamine group against its fluorinated counterpart ("Compound B-F") with a 3-fluoropropylamine group. Additionally, we include a common bioisosteric replacement, a cyclopropylamine moiety ("Compound B-C"), which is also often employed to enhance metabolic stability.[7][8][9] The following table summarizes in vitro metabolic stability data from a typical human liver microsomal (HLM) assay.
| Compound ID | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound B | Propylamine | 15 | 92.4 |
| Compound B-F | 3-Fluoropropylamine | 45 | 30.8 |
| Compound B-C | Cyclopropylamine | 60 | 23.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in metabolic stability based on established principles of medicinal chemistry.
The data clearly indicates that the introduction of a fluorine atom in Compound B-F leads to a significant increase in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance compared to the non-fluorinated Compound B. The cyclopropylamine moiety in Compound B-C shows an even greater improvement in metabolic stability, a common observation that has led to its widespread use as a bioisostere for short alkylamines.[10]
Experimental Protocols
A detailed methodology for the in vitro liver microsomal stability assay used to generate the comparative data is provided below.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).[11][12]
Materials:
-
Test compounds (Compound B, B-F, B-C)
-
Human liver microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Preparation of Reagents:
-
Prepare a working solution of the test and control compounds in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer to the final desired concentration (typically 1 µM).
-
Prepare the incubation mixture by combining human liver microsomes (final concentration typically 0.5 mg/mL), phosphate buffer, and MgCl2.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the 96-well plate containing the incubation mixture and the test/control compound solutions at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the 96-well plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro liver microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. baranlab.org [baranlab.org]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Proper Disposal of 3-Fluoropropan-1-amine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Fluoropropan-1-amine hydrochloride is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste effectively.
This compound is a chemical compound that requires careful handling due to its potential hazards. Understanding its properties is the first step toward safe disposal.
Key Safety and Hazard Information
A summary of the critical hazard information for this compound is presented below. This data, compiled from various safety data sheets, underscores the importance of the prescribed disposal protocols.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage[1] |
| Acute Toxicity, Dermal | Danger | H311: Toxic in contact with skin[1] |
| Skin Irritation | Warning | H315: Causes skin irritation[1] |
Experimental Protocol: Waste Disposal Procedure
The recommended procedure for the disposal of this compound, including contaminated materials, involves collection, storage, and transfer to a licensed waste disposal facility. Adherence to these steps is crucial for safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A lab coat or other suitable protective clothing to prevent skin contact.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound or contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the chemical is in a solution, it should be collected in a separate, labeled, and sealed container designed for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound Waste," the relevant hazard symbols, and the date of accumulation.
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution and then wash with soap and water.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, heat, and sources of ignition.[2]
-
Ensure the container is kept tightly closed.[2]
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[2][3][4][5]
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3-Fluoropropan-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of 3-Fluoropropan-1-amine hydrochloride are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Chemical Identifier:
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification indicates multiple hazards.[1][2]
Signal Word: Danger[1]
Hazard Statements: [1]
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H314: Causes severe skin burns and eye damage
-
H319: Causes serious eye irritation
-
H331: Toxic if inhaled
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | ANSI Z.87.1 | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Follow manufacturer's specifications for chemical compatibility. | Prevents skin contact, as the substance is toxic and can cause severe burns.[1] |
| Body Protection | Laboratory coat or disposable gown | Should be low-permeability with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If ventilation is inadequate, a respirator is necessary.[1] | Prevents inhalation of dust or vapors, which are toxic.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is mandatory to minimize exposure risk. All handling of this compound must be performed in a designated and controlled area.
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.
-
Engineering Controls: All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control such as a certified chemical fume hood to ensure adequate ventilation.[1]
-
Compound Handling:
-
Decontamination and Cleaning:
-
After handling is complete, decontaminate all surfaces with an appropriate cleaning solution.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the work area.[1]
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The label must include "Hazardous Waste," the full chemical name, and relevant hazard symbols.[3]
-
Waste Classification: Due to its fluorinated structure, this compound is classified as halogenated organic waste.[3] Keep it separate from non-halogenated waste streams.[3]
-
Neutralization of Hydrochloride (for aqueous solutions): For aqueous waste, neutralization of the hydrochloride component can reduce corrosivity.[3] This should be done carefully in a fume hood by slowly adding a dilute basic solution (e.g., 5% sodium bicarbonate) while monitoring the pH.[3] The neutralized solution is still considered hazardous waste.[3]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Final Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[4]
Caption: The hierarchy of controls for managing chemical exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
